1,10-Dichlorodecane
描述
属性
IUPAC Name |
1,10-dichlorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBNTRDPSVZESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062225 | |
| Record name | Decane, 1,10-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-98-3 | |
| Record name | 1,10-Dichlorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,10-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Dichlorodecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decane, 1,10-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1,10-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-dichlorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,10-Dichlorodecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM6UQ45W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,10-Dichlorodecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Dichlorodecane is a versatile bifunctional alkyl halide that serves as a crucial building block and linker in various chemical syntheses. Its ten-carbon chain provides a desirable length for creating long-chain compounds and for cross-linking polymers. In the pharmaceutical and agrochemical industries, it is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in research and development. Detailed experimental protocols for its synthesis and analysis are provided, along with a visualization of its synthetic utility.
Chemical Structure and Identification
This compound consists of a ten-carbon aliphatic chain with chlorine atoms attached to the terminal carbons.
-
Chemical Formula: C₁₀H₂₀Cl₂
-
Molecular Weight: 211.17 g/mol [2]
-
IUPAC Name: this compound[3]
-
CAS Registry Number: 2162-98-3[2]
-
Synonyms: Decamethylene dichloride[3]
Chemical Structure:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow liquid | [2] |
| Melting Point | 15.6 °C | [2] |
| Boiling Point | 275 °C (at 760 mmHg) | [2] |
| 167-168 °C (at 28 mmHg) | [4] | |
| Density | 0.999 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4605 | [4] |
| Solubility | Insoluble in water; miscible with common organic solvents such as ethanol, ether, and chloroform. | [2] |
| Flash Point | 146 °C | [2] |
| Vapor Pressure | 1.59-2.37 Pa at 20-25 °C | [4] |
Experimental Protocols
Synthesis of this compound from 1,10-Decanediol
This compound is commonly synthesized from 1,10-decanediol via a nucleophilic substitution reaction using thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.[2]
Reaction:
HO-(CH₂)₁₀-OH + 2 SOCl₂ → Cl-(CH₂)₁₀-Cl + 2 SO₂ + 2 HCl
Materials:
-
1,10-Decanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 1,10-decanediol in anhydrous dichloromethane.
-
Addition of Pyridine: Add pyridine to the solution.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]
-
Reflux: Heat the mixture to reflux and maintain for an additional 3 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for assessing the purity of this compound and for its identification.
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent such as dichloromethane or hexane.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.
-
Sample Preparation: Dissolve the sample in deuterated chloroform (CDCl₃).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.54 (t, 4H): The triplet corresponding to the four protons on the carbons directly attached to the chlorine atoms (-CH₂-Cl).
-
δ 1.78 (quint, 4H): The quintet for the four protons on the carbons beta to the chlorine atoms (-CH₂-CH₂-Cl).
-
δ 1.2-1.5 (m, 12H): A multiplet for the remaining twelve protons of the methylene groups in the center of the chain.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 45.1: Carbons attached to chlorine (C1 and C10).
-
δ 32.6: Carbons beta to chlorine (C2 and C9).
-
δ 29.4, 28.7, 26.7: Carbons in the middle of the chain.
-
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Key Absorptions:
-
2925-2855 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
-
725-650 cm⁻¹: C-Cl stretching vibration.
-
Applications in Research and Drug Development
This compound's bifunctional nature makes it a valuable linker in the synthesis of various compounds, including quaternary ammonium compounds (QACs) which are known for their diverse biological activities.[5] The ten-carbon chain can be used to connect two molecular entities, often imparting increased lipophilicity to the final molecule.
Synthesis of Quaternary Ammonium Compounds
A common application of this compound is in the synthesis of bolaamphiphiles, which are molecules with hydrophilic head groups at both ends of a hydrophobic chain. These can be synthesized by reacting this compound with a tertiary amine in a Menschutkin-type reaction.
Experimental Workflow for the Synthesis of a Diquaternary Ammonium Salt:
The following diagram illustrates a typical workflow for the synthesis of a diquaternary ammonium salt using this compound as a linker.
Caption: Workflow for the synthesis and characterization of a diquaternary ammonium salt.
Logical Relationships in Synthetic Chemistry
The reactivity of this compound allows for its participation in various synthetic pathways. The chlorine atoms act as good leaving groups, making the terminal carbons susceptible to nucleophilic attack. This bifunctionality allows for the creation of symmetrical or unsymmetrical molecules, depending on the reaction conditions and the nucleophiles used.
Logical Relationship in Bifunctional Reactions:
The following diagram illustrates the logical relationship of using this compound as a bifunctional electrophile.
Caption: Synthetic possibilities of this compound as a bifunctional electrophile.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined set of properties that make it suitable for a wide range of applications in organic synthesis. Its primary utility lies in its bifunctional nature, allowing for the straightforward introduction of a ten-carbon linker into molecules. This is of particular importance in the pharmaceutical and agrochemical industries, where it serves as a key building block for complex molecular architectures. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this important compound, facilitating its use in research and development.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 1,10-Dichlorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Dichlorodecane (CAS No. 2162-98-3) is a difunctional alkyl halide that serves as a versatile intermediate in organic synthesis.[1] Its linear ten-carbon chain is terminated by two chlorine atoms, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, presented in a format tailored for scientific and research applications.
Chemical Identity and Structure
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are critical for designing synthetic routes, understanding its behavior in different environments, and ensuring safe handling and storage.
| Property | Value | Units | Reference(s) |
| Physical State | Liquid | - | [2][6] |
| Appearance | Clear, colorless to pale yellow liquid | - | [2][6] |
| Odor | Mild, chlorinated hydrocarbon-like | - | [2] |
| Melting Point | 15.6 | °C | [1][4][5][7][8] |
| Boiling Point | 275 @ 760 mmHg | °C | [1][4][7] |
| 167 - 168 @ 28 mmHg | °C | [5][8] | |
| 102 @ 1 mmHg | °C | ||
| Density | 0.999 | g/mL at 25°C | [4][5][8] |
| 0.996 | g/cm³ | [6][7] | |
| Solubility in Water | Sparingly soluble (0.77 g/L) | g/L | [2][6] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and chloroform | - | [2] |
| Soluble in DMSO | - | [9] | |
| Slightly soluble in Chloroform, Methanol | - | [3][10][11] | |
| Vapor Pressure | 1.3 @ 98°C | hPa | [4][6] |
| 0.00515 @ 25°C | mmHg | [7] | |
| 1.59 - 2.37 @ 20-25°C | Pa | [3][10][11] | |
| Vapor Density | 7.28 | - | [4][6] |
| Refractive Index (n20/D) | 1.4605 | - | [5] |
| 1.46 - 1.462 | - | [3][7][10][11] | |
| Flash Point | 113 | °C | [4][5][9][12] |
| 146 | °C | [1][7][10] | |
| Autoignition Temperature | 220 | °C | [4][6] |
| Viscosity | 4.72 | mPa·s at 20°C | [4][6] |
| LogP (Octanol/Water Partition Coefficient) | 5.6 | - | [4][12] |
| 4.585 | - | [13] | |
| 4.51 at 20°C | - | [3][11] |
Experimental Protocols
Detailed experimental methodologies for the determination of the physicochemical properties listed above are not explicitly provided in the cited literature. These values are typically determined using standardized methods such as those outlined by the OECD Guidelines for the Testing of Chemicals or other internationally recognized protocols. For instance:
-
Melting and Boiling Point: Determined using differential scanning calorimetry (DSC) or a capillary melting point apparatus for the melting point, and distillation under controlled pressure for the boiling point.
-
Density: Measured using a pycnometer or a digital density meter.
-
Solubility: Assessed using the flask method or column elution method for water solubility, and visual inspection for solubility in organic solvents.
-
Vapor Pressure: Determined by methods such as the static method, dynamic method, or effusion method.
-
Flash Point: Measured using a closed-cup or open-cup apparatus.
For precise and reproducible results, it is imperative to consult and adhere to specific, validated experimental protocols.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the chlorination of 1,10-decanediol using thionyl chloride.[2][7]
Caption: Synthesis of this compound from 1,10-Decanediol.
Reactivity and Applications
This compound's bifunctional nature, with reactive chlorine atoms at both ends of the alkyl chain, makes it a valuable synthon.[1] It readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is harnessed in:
-
Pharmaceutical Synthesis: As a linker to connect different molecular fragments or to introduce lipophilic chains to improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1]
-
Polymer Chemistry: As a cross-linking agent or monomer in the synthesis of various polymers.[2][7]
-
Agrochemical Production: As an intermediate in the synthesis of certain pesticides and herbicides.[1]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[4][14] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a fume hood.[4] For detailed safety information, consult the Safety Data Sheet (SDS).[4]
Conclusion
This technical guide has summarized the essential physicochemical properties of this compound, providing a valuable resource for researchers and professionals in drug development and chemical synthesis. The data presented, including a comprehensive table of properties and a synthesis workflow diagram, facilitates a deeper understanding of this important chemical intermediate. Adherence to appropriate safety protocols is crucial when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 2162-98-3 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound = 98 2162-98-3 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 2162-98-3 [chemicalbook.com]
- 9. Buy this compound | 2162-98-3 | >98% [smolecule.com]
- 10. This compound CAS#: 2162-98-3 [m.chemicalbook.com]
- 11. 2162-98-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. This compound (CAS 2162-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
A Comprehensive Technical Guide to 1,10-Dichlorodecane for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,10-Dichlorodecane, a bifunctional alkyl halide, serves as a critical intermediate and building block in the synthesis of a diverse array of organic molecules. Its ten-carbon backbone, flanked by reactive chlorine atoms at the terminal positions, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, and key applications in the pharmaceutical and agrochemical sectors. Detailed experimental protocols and visual representations of its synthetic and reactive pathways are included to facilitate its practical application in research and development.
Core Properties of this compound
This compound is a colorless to pale yellow liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 2162-98-3[1][2][3][4][5] |
| Molecular Formula | C10H20Cl2[1][2][4] |
| Molecular Weight | 211.17 g/mol [1][2][4] |
| IUPAC Name | This compound |
| Synonyms | Decamethylene dichloride, Decane, 1,10-dichloro-[3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to almost colorless liquid[6] |
| Melting Point | 15.6 °C |
| Boiling Point | 275 °C |
| Flash Point | 146 °C |
| Density | 0.999 g/mL at 25 °C |
| Solubility | Insoluble in water; miscible with common organic solvents like ethanol, ether, and chloroform[1] |
Synthesis of this compound: An Experimental Protocol
The most common laboratory-scale synthesis of this compound involves the chlorination of 1,10-decanediol using thionyl chloride.[1]
Experimental Protocol: Synthesis from 1,10-Decanediol
Materials:
-
1,10-Decanediol
-
Thionyl chloride (SOCl2)
-
Pyridine
-
Anhydrous reaction vessel
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, charge a dry reaction vessel with 1,10-decanediol and a catalytic amount of pyridine.[1]
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled mixture with continuous stirring.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[1]
-
Following the stirring period, heat the mixture to reflux for an additional 3 hours to ensure the reaction goes to completion.[1]
-
After reflux, carefully distill off the excess thionyl chloride.[1]
-
Perform vacuum distillation to purify the product, collecting the fraction at 126-127 °C (at 0.93 kPa).[1] The expected yield of this compound is approximately 88%.[1]
Applications in Pharmaceutical and Agrochemical Synthesis
The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[2][3] The two terminal chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups or the linking of molecular fragments.[3]
General Experimental Protocol for Nucleophilic Substitution:
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Appropriate solvent (e.g., DMF, DMSO, acetonitrile)
-
Base (if necessary, e.g., K2CO3, Et3N)
Procedure:
-
Dissolve this compound in a suitable anhydrous solvent in a reaction vessel.
-
Add the desired nucleophile to the solution. The stoichiometry can be controlled to achieve mono- or di-substitution.
-
If the nucleophile is an amine or if the reaction generates an acidic byproduct, add a non-nucleophilic base to neutralize the acid.
-
Heat the reaction mixture to an appropriate temperature and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove salts and other water-soluble impurities.
-
Purify the product using column chromatography, distillation, or recrystallization.
Role in Drug Development and Biological Systems
This compound's primary role in drug development is as a linker or spacer molecule to synthesize more complex active pharmaceutical ingredients (APIs).[2] It can be used to introduce lipophilic carbon chains, potentially enhancing the bioavailability or modulating the pharmacokinetic properties of a drug candidate.[2]
It is important to note that this compound is an industrial and laboratory chemical with no approved medicinal or dietary uses.[7] As a synthetic intermediate, it is not typically studied for direct interactions with biological signaling pathways. Its toxicological profile suggests that it can cause skin and eye irritation.[6]
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its well-defined reactivity, commercial availability, and the ability to act as a molecular scaffold make it an essential tool for researchers and chemists. The protocols and data presented in this guide are intended to support the effective and safe utilization of this compound in research and development endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. gneechem.com [gneechem.com]
- 5. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. China 1 10-dichlorodecane CAS 2162-98-3 Manufacturer and Supplier | Starsky [starskychemical.com]
Synthesis of 1,10-Dichlorodecane from 1,10-Decanediol: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,10-dichlorodecane from 1,10-decanediol. This compound is a valuable bifunctional molecule utilized as a key intermediate and cross-linking agent in various chemical syntheses, including the production of pharmaceuticals, polymers, and agrochemicals.[1][2] This document details the prevalent synthetic methodologies, with a primary focus on the widely employed thionyl chloride/pyridine system. It includes a thorough examination of the reaction mechanism, experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.
Introduction
This compound (Cl(CH₂)₁₀Cl) is a long-chain dihalogenated alkane that serves as a crucial building block in organic synthesis.[3][4] Its two reactive chlorine atoms at the terminal positions allow for the facile introduction of various functionalities, making it an important precursor in the synthesis of complex molecules.[2] The most common and efficient laboratory-scale synthesis of this compound involves the dichlorination of its corresponding diol, 1,10-decanediol (HO(CH₂)₁₀OH), using a suitable chlorinating agent.[5][6] This guide will delve into the specifics of this transformation, providing the necessary details for its successful implementation in a research and development setting.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. Understanding these properties is crucial for handling the reagents, monitoring the reaction, and purifying the product.
Table 1: Physicochemical Properties of 1,10-Decanediol and this compound
| Property | 1,10-Decanediol | This compound |
| CAS Number | 112-47-0[6] | 2162-98-3[7] |
| Molecular Formula | C₁₀H₂₂O₂[6] | C₁₀H₂₀Cl₂[7] |
| Molecular Weight | 174.28 g/mol [6] | 211.17 g/mol [7] |
| Appearance | White solid[6] | Colorless to pale yellow liquid[5] |
| Melting Point | 72-75 °C[6] | 15.6 °C[4] |
| Boiling Point | 297 °C (at 1013 hPa)[6] | 275 °C (at 1013 hPa)[8] |
| 170 °C (at 11 hPa)[6] | 167-168 °C (at 28 mmHg)[4] | |
| 126-127 °C (at 0.93 kPa)[5] | ||
| Solubility | Poorly soluble in water; soluble in alcohols[6] | Insoluble in water; miscible with common organic solvents (e.g., ethanol, ether, chloroform)[5] |
Synthetic Methodologies
The conversion of 1,10-decanediol to this compound is typically achieved through nucleophilic substitution of the hydroxyl groups with chloride ions. Several chlorinating agents can be employed for this purpose.
Thionyl Chloride (SOCl₂)
The most common laboratory method for the chlorination of 1,10-decanediol is the use of thionyl chloride (SOCl₂).[5] This reagent is favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[9]
The reaction is typically carried out in the presence of a tertiary amine base, such as pyridine, which serves to neutralize the generated HCl.[5] The presence of pyridine also influences the reaction mechanism, promoting a clean SN2 inversion of configuration.
The chlorination of a primary alcohol like 1,10-decanediol with thionyl chloride in the presence of pyridine proceeds through a well-established SN2 mechanism. The key steps are outlined below:
-
Formation of an Alkyl Chlorosulfite Intermediate: The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.
-
Deprotonation: Pyridine acts as a base to deprotonate the oxonium ion, forming a neutral alkyl chlorosulfite intermediate.
-
Nucleophilic Attack by Chloride: The chloride ion, a good nucleophile, attacks the carbon atom bearing the chlorosulfite group from the backside.
-
Departure of the Leaving Group: This backside attack leads to the displacement of the chlorosulfite group, which decomposes into the stable gaseous products sulfur dioxide (SO₂) and a chloride ion.
This process occurs at both ends of the 1,10-decanediol molecule to yield this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. Wholesale this compound CAS:2162-98-3 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. China 1 10-dichlorodecane CAS 2162-98-3 Manufacturer and Supplier | Starsky [starskychemical.com]
- 5. Page loading... [guidechem.com]
- 6. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 7. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,10-ジクロロデカン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectral Analysis of 1,10-Dichlorodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 1,10-dichlorodecane (CAS No: 2162-98-3), a bifunctional alkane derivative used in various chemical syntheses. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.
Spectroscopic Data
The following sections summarize the key spectral data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is simplified.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by three main groups of signals corresponding to the protons on different methylene groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.54 | Triplet | 4H | -CH₂-Cl (C1, C10) |
| ~1.77 | Quintet | 4H | -CH₂-CH₂-Cl (C2, C9) |
| ~1.2-1.5 | Multiplet | 12H | -(CH₂)₆- (C3-C8) |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the symmetric molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~45.1 | -CH₂-Cl (C1, C10) |
| ~32.6 | -CH₂-CH₂-Cl (C2, C9) |
| ~29.3 | -(CH₂)n- (C5, C6) |
| ~28.7 | -(CH₂)n- (C4, C7) |
| ~26.8 | -CH₂-CH₂-CH₂-Cl (C3, C8) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic vibrational modes for alkyl chains and carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2925-2935 | Strong | C-H asymmetric stretching (CH₂) |
| 2850-2860 | Strong | C-H symmetric stretching (CH₂) |
| 1460-1470 | Medium | C-H scissoring (bending) (CH₂) |
| 720-730 | Medium | C-H rocking (CH₂) |
| 650-660 | Medium-Strong | C-Cl stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) leads to isotopic peaks for chlorine-containing fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 91/93 | 100/32 | [C₄H₈Cl]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 41 | 65 | [C₃H₅]⁺ |
| 67 | 40 | [C₅H₇]⁺ |
| 118/120 | 15/5 | [M - C₄H₈Cl]⁺ |
| 210/212/214 | <1 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2.0 s
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
FTIR Spectroscopy Protocol
Sample Preparation:
-
As this compound is a liquid at room temperature, a thin film can be prepared directly on a salt plate.
-
Place one drop of the neat liquid onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top to create a thin, uniform capillary film.
Instrument Parameters (FTIR Spectrometer):
-
Technique: Transmission
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample cell in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Utilize electron ionization (EI) as the ionization method.
Instrument Parameters (GC-MS System):
-
Gas Chromatograph:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-500
-
Source Temperature: 230 °C
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and isotopic distribution to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a liquid sample such as this compound.
An In-depth Technical Guide to the Solubility of 1,10-Dichlorodecane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,10-dichlorodecane in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining solubility.
Data Presentation: Solubility of this compound
| Organic Solvent | CAS Number | Solubility Profile |
| Ethanol | 64-17-5 | Miscible[1] |
| Diethyl Ether | 60-29-7 | Miscible[1] |
| Chloroform | 67-66-3 | Miscible[1], Slightly Soluble[2] |
| Methanol | 67-56-1 | Slightly Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble[3] |
It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Slightly soluble" suggests that only a small amount of this compound will dissolve in these solvents under standard conditions. The conflicting reports for chloroform ("miscible" versus "slightly soluble") may depend on the specific experimental conditions, such as temperature and the purity of the substances. For drug development and research applications, it is crucial to experimentally determine the quantitative solubility in the specific solvent system and conditions being used.
Experimental Protocols: Determination of Solubility
To obtain precise and reliable quantitative solubility data for this compound in a specific organic solvent, the following experimental protocol, based on the isothermal saturation method followed by gravimetric analysis, is recommended.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or beakers
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Evaporate the solvent under controlled conditions. This can be done in a fume hood at ambient temperature or in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute. A vacuum desiccator can also be used to expedite drying.
-
Once the solvent has completely evaporated, place the evaporation dish in a drying oven at a moderate temperature (e.g., 40-50 °C) or a vacuum desiccator until a constant weight is achieved. This ensures all residual solvent is removed.
-
Accurately weigh the evaporation dish containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.
-
Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved this compound from the mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or grams of solute per 100 mL of solvent (g/100mL).
-
Safety Precautions:
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and the specific organic solvent being used for detailed hazard information and handling procedures.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method.
Caption: Workflow for determining the solubility of this compound.
References
1,10-Dichlorodecane: A Technical Guide to Toxicological Data and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for 1,10-Dichlorodecane (CAS No. 2162-98-3). While extensive quantitative toxicological data for this specific compound is limited in publicly accessible literature, this document consolidates the known qualitative effects, physical and chemical properties, and established safety and handling procedures. Furthermore, it outlines the standard experimental protocols, based on OECD guidelines, that are utilized to evaluate the toxicological profile of such a chemical. This guide is intended to inform researchers, scientists, and professionals in drug development on the safe handling, storage, and use of this compound, and to provide a framework for its toxicological assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for the safe handling and storage of the compound.
| Property | Value | Reference |
| CAS Number | 2162-98-3 | [1][2] |
| Molecular Formula | C10H20Cl2 | [1][2] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 15.6 °C | [3] |
| Boiling Point | 167-168 °C @ 28 mmHg | [3] |
| Density | 0.999 g/mL at 25 °C | [3] |
| Flash Point | 113 °C (closed cup) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO | [2][4] |
Toxicological Data
Detailed quantitative toxicological studies on this compound are not widely available. The information presented here is primarily derived from Safety Data Sheets (SDS) and chemical databases. The toxicological properties of this substance have not been fully investigated.[5]
Acute Toxicity
This compound is considered harmful if swallowed.[2] Prolonged or repeated exposure may be associated with liver and kidney toxicity in animal studies.[6] Specific LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes have not been identified in the reviewed literature.
Irritation and Sensitization
The compound is a known irritant to the skin and eyes.[2] It may also cause respiratory tract irritation.[5] There is no information available regarding its potential for skin sensitization.[5]
| Endpoint | Observation | GHS Classification | Reference |
| Skin Irritation | Causes skin irritation. | Category 2 | [4] |
| Eye Irritation | Causes serious eye irritation. | Category 2 | [4] |
| Respiratory Irritation | May cause respiratory tract irritation. | Category 3 | [4] |
Mutagenicity and Carcinogenicity
There is no information available on the mutagenic effects of this compound.[5] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[6]
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections describe the standard methodologies based on OECD guidelines that would be employed to assess the toxicological profile of such a chemical.
Acute Oral Toxicity - OECD Guideline 401
This test provides information on health hazards likely to arise from a single oral exposure to a substance.[7][8]
-
Animal Species: Typically, rats are used.[9]
-
Procedure:
-
Healthy young adult animals are acclimatized to the laboratory conditions.[7]
-
Animals are fasted prior to administration of the substance.[7]
-
The test substance is administered in a single dose by gavage.[7]
-
Animals are observed for mortality, signs of toxicity (e.g., tremors, convulsions, salivation, diarrhea), and changes in body weight.[7]
-
The observation period is typically 14 days.[10]
-
All animals undergo a gross necropsy.[7]
-
Acute Dermal Toxicity - OECD Guideline 402
This study provides information on the health hazards likely to arise from short-term dermal exposure to a substance.[11][12]
-
Test Principle: The test substance is applied to the skin in graduated doses to several groups of animals, one dose per group.[12][13]
-
Animal Species: Rats, rabbits, or guinea pigs are typically used.[9]
-
Procedure:
-
The fur is removed from the dorsal area of the trunk of the test animals.[9]
-
The test substance is applied to an area of approximately 10% of the body surface.[11]
-
The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[14]
-
Animals are observed for signs of toxicity and mortality for at least 14 days.[11]
-
Body weight is recorded weekly.[11]
-
A gross necropsy is performed on all animals at the end of the study.[11]
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test - OECD Guideline 439
This in vitro test is used to identify chemicals that are irritant to the skin.[15][16]
-
Test Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[17][18] The viability of the cells after exposure is measured.[15]
-
Procedure:
-
The RhE tissue is pre-incubated.
-
The test substance is applied to the surface of the RhE tissue.[18]
-
After a defined exposure time, the substance is removed by rinsing.
-
Cell viability is assessed using a quantitative method, such as the MTT assay.[18]
-
A substance is identified as an irritant if the cell viability is below a certain threshold (e.g., ≤ 50%).[18]
-
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test - OECD Guideline 492
This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[19][20]
-
Test Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model.[21][22] The cytotoxic effect of the chemical on the RhCE model is measured to predict its eye irritation potential.[20]
-
Procedure:
-
The RhCE tissues are pre-incubated in culture medium.[21]
-
The test substance is applied topically to the RhCE inserts.[21]
-
The tissues are incubated for a defined period.[21]
-
After incubation, cell viability is determined using a metabolic assay, such as MTT.[21]
-
If the tissue viability is greater than 60%, the substance is considered a non-irritant.[23]
-
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This test is widely used to assess the mutagenic potential of chemicals.[24][25]
-
Test Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).[25][26] The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[25]
-
Procedure:
-
The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix) to simulate metabolism in mammals.[24]
-
The treated bacteria are plated on a minimal agar medium.[24]
-
After incubation, the number of revertant colonies is counted.[24]
-
A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[27]
-
Safety Precautions and Handling
Given the known hazards of this compound, the following safety precautions are mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[5]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapor or mist.[5] Wash thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
In case of skin contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Visualizations
The following diagrams illustrate standard experimental workflows and logical relationships for safety procedures relevant to this compound.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).
Caption: In Vitro Skin Irritation Test Workflow (OECD 439).
Caption: Logical Relationships for Safe Handling of this compound.
Conclusion
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 3. 1,10-ジクロロデカン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. scribd.com [scribd.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. senzagen.com [senzagen.com]
- 19. oecd.org [oecd.org]
- 20. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 21. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 22. iivs.org [iivs.org]
- 23. dermatest.com [dermatest.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. nib.si [nib.si]
- 26. inotiv.com [inotiv.com]
- 27. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 1,10-Dichlorodecane and Its Analogs: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Dichlorodecane, a long-chain α,ω-dihaloalkane, and its analogs are versatile bifunctional molecules that serve as crucial building blocks in a wide array of chemical syntheses. Their ability to act as flexible linkers and precursors for a variety of functional groups makes them indispensable in the development of pharmaceuticals, advanced materials, and agrochemicals. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, physicochemical properties, and diverse applications, with a particular emphasis on their role in drug discovery and material science. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and biological pathways are presented to facilitate a deeper understanding and practical application of these important chemical entities.
Physicochemical Properties of this compound and Its Analogs
This compound is a colorless to pale yellow liquid at room temperature with a molecular formula of C₁₀H₂₀Cl₂.[1] Like other α,ω-dihaloalkanes, its physical and chemical properties are dictated by the nature of the halogen atoms and the length of the alkyl chain. These compounds are generally insoluble in water but soluble in common organic solvents.[1] The boiling and melting points, as well as the density, tend to increase with the increasing atomic mass of the halogen and the length of the carbon chain.[2][3]
A summary of key physicochemical data for this compound and some of its common analogs is presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1,8-Dichlorooctane | 2162-99-4 | C₈H₁₆Cl₂ | 183.12 | - | 115-116 (11 mmHg) | 1.025 | 1.459 |
| This compound | 2162-98-3 | C₁₀H₂₀Cl₂ | 211.17 | 15.6 | 167-168 (28 mmHg) | 0.999 | 1.4605 |
| 1,12-Dichlorododecane | 3922-03-2 | C₁₂H₂₄Cl₂ | 239.22 | 27-29 | 150-152 (4 mmHg) | - | - |
| 1,10-Dibromodecane | 4101-68-2 | C₁₀H₂₀Br₂ | 300.07 | 26-28 | 165-167 (10 mmHg) | 1.367 | 1.503 |
| 1,10-Diiododecane | 16355-92-3 | C₁₀H₂₀I₂ | 394.07 | 33-35 | 197-200 (12 mmHg) | - | - |
Table 1: Physicochemical Properties of this compound and Selected Analogs. Data compiled from various sources.[4][5]
Synthesis of this compound and Its Analogs
The most common and efficient method for the synthesis of this compound and its analogs is the nucleophilic substitution of the corresponding α,ω-diols.[1] Thionyl chloride (SOCl₂) is a widely used chlorinating agent for this transformation.
Experimental Protocol: Synthesis of this compound from 1,10-Decanediol
This protocol describes the synthesis of this compound from 1,10-decanediol using thionyl chloride and pyridine.
Materials:
-
1,10-Decanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Appropriate reaction vessel with cooling capabilities
-
Distillation apparatus
Procedure:
-
In a reaction vessel, place 1,10-decanediol and pyridine.
-
While cooling the reaction mixture, add thionyl chloride dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Following the stirring at room temperature, reflux the mixture for an additional 3 hours.
-
After reflux, recover the excess thionyl chloride.
-
Purify the crude product by distillation under reduced pressure, collecting the fraction at 126-127°C (0.93 kPa).[1]
Expected Yield: 88%[1]
A generalized workflow for this synthesis is depicted in the following diagram:
This general procedure can be adapted for the synthesis of other α,ω-dihaloalkanes by using the appropriate α,ω-diol and halogenating agent. For instance, 1,10-dibromodecane can be synthesized from 1,10-decanediol using hydrobromic acid.[6]
Applications in Drug Development
The bifunctional nature of this compound and its analogs makes them valuable linkers in the synthesis of various pharmacologically active molecules. A prominent application is in the development of bis-quaternary ammonium compounds, which are known for their antimicrobial properties.
Synthesis of Bis-Quaternary Ammonium Compounds
1,10-Dihaloalkanes can react with two equivalents of a tertiary amine to form bis-quaternary ammonium salts. A notable example is the synthesis of dequalinium chloride, a topical antiseptic and disinfectant, which utilizes a decane linker. While the industrial synthesis of dequalinium chloride often starts from 1,10-diiododecane, the general principle of using an α,ω-dihaloalkane as a linker is central.[4][7][8]
General Reaction Scheme:
2 R₃N + X-(CH₂)₁₀-X → [R₃N⁺-(CH₂)₁₀-N⁺R₃] 2X⁻
Where R is an alkyl or aryl group and X is a halogen.
Antimicrobial Mechanism of Action of Bis-Quaternary Ammonium Compounds
The antimicrobial activity of bis-quaternary ammonium compounds stems from their ability to disrupt the integrity of bacterial cell membranes. The positively charged quaternary ammonium heads interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. The long, hydrophobic alkyl chain then intercalates into the lipid bilayer, leading to a loss of membrane fluidity, leakage of cytoplasmic contents, and ultimately, cell death.[9][10][11]
The following diagram illustrates the proposed mechanism of action:
Role in the Synthesis of Muscarinic Receptor Antagonists
Long-chain diols, the precursors to α,ω-dihaloalkanes, are also utilized in the synthesis of more complex drug molecules, including muscarinic receptor antagonists.[12][13] These antagonists are used to treat a variety of conditions, including overactive bladder and certain cardiovascular diseases. The long alkyl chain can contribute to the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.
The M2 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a key role in regulating cardiac function and other physiological processes.[1] Antagonists of this receptor can modulate these pathways. The signaling cascade initiated by M2 receptor activation is complex, involving the inhibition of adenylyl cyclase and the modulation of ion channels.[6][14]
The following diagram provides a simplified overview of the M2 muscarinic receptor signaling pathway:
Applications in Material Science
The ability of this compound and its analogs to act as cross-linkers is extensively utilized in polymer chemistry. Their reaction with difunctional monomers, such as diols, dicarboxylic acids, or diamines, leads to the formation of a wide range of polymeric materials with tailored properties.
Synthesis of Biodegradable Polyesters
1,10-Decanediol, the precursor to this compound, is a key monomer in the synthesis of biodegradable polyesters.[15][16][17] These polymers are of significant interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, due to their ability to degrade into non-toxic products in the body.
Experimental Protocol: Synthesis of Poly(decamethylene-co-citrate)
This protocol outlines the synthesis of a biodegradable polyester from 1,10-decanediol and citric acid.
Materials:
-
1,10-Decanediol
-
Citric acid
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Nitrogen gas supply
-
Vacuum oven
Procedure:
-
Pre-polymer Synthesis:
-
Add equimolar amounts of 1,10-decanediol and citric acid to the three-necked flask.
-
Heat the mixture to 160-165°C under a nitrogen atmosphere with stirring to form a melt.
-
After approximately 15 minutes, reduce the temperature to 140°C and continue the reaction for about one hour to form the pre-polymer.[15]
-
-
Post-polymerization (Crosslinking):
-
Pour the viscous pre-polymer into a suitable mold.
-
Place the mold in a vacuum oven and heat at 80°C for 4 days to induce crosslinking.[15]
-
The properties of the resulting polyester, such as its degradation rate and mechanical strength, can be tuned by adjusting the monomer ratio and polymerization conditions.[18]
Conclusion
This compound and its analogs are highly versatile and valuable chemical intermediates with a broad spectrum of applications in both drug development and material science. Their straightforward synthesis from readily available diols and their bifunctional reactivity allow for the construction of complex molecules with tailored properties. From their role in creating potent antimicrobial agents to their use as building blocks for biodegradable polymers, these long-chain α,ω-dihaloalkanes continue to be of significant interest to researchers and scientists. The detailed protocols and tabulated data provided in this guide aim to facilitate further exploration and innovation in the many fields where these compounds play a critical role.
References
- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. CN106854179A - The preparation method of Dequalinium Chloride and the like - Google Patents [patents.google.com]
- 5. 1,8-Dichlorooctane | C8H16Cl2 | CID 75102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106632032B - Dequalinium Chloride and preparation method thereof - Google Patents [patents.google.com]
- 8. CN111018777B - Preparation method of dequalinium chloride - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1,8-Dichlorooctane | 2162-99-4 [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]
historical methods for the preparation of α,ω-dihaloalkanes
An In-depth Technical Guide on the Historical Methods for the Preparation of α,ω-Dihaloalkanes
Introduction
α,ω-Dihaloalkanes are linear alkanes substituted with halogen atoms at their terminal positions (1 and ω positions). These compounds are valuable bifunctional building blocks in organic synthesis, serving as precursors for the formation of cycloalkanes, α,ω-diols, diamines, and dicarboxylic acids, and as monomers for polymerization reactions. The development of synthetic methods for their preparation has been a significant area of research in organic chemistry. This guide provides a detailed overview of the classical and historically significant methods for the synthesis of α,ω-dihaloalkanes, intended for researchers, scientists, and professionals in drug development.
Halogenation of α,ω-Diols
One of the most direct and historically important methods for preparing α,ω-dihaloalkanes is the substitution reaction of α,ω-diols. This approach involves replacing the two terminal hydroxyl groups with halogen atoms. Various reagents have been employed for this transformation, with the choice often depending on the desired halogen and the stability of the substrate.
Using Hydrogen Halides
The reaction of α,ω-diols with concentrated hydrogen halides (HCl, HBr, HI) is a classical method. The reaction proceeds via an SN1 or SN2 mechanism, depending on the structure of the diol. For primary diols, an SN2 pathway is favored. The reactivity of hydrogen halides follows the order HI > HBr > HCl. Often, a catalyst such as zinc chloride or sulfuric acid is required, especially for the less reactive hydrogen chloride.[1] A significant challenge with this method is the potential for side reactions, such as the formation of cyclic ethers (e.g., tetrahydrofuran from 1,4-butanediol).[1]
Using Thionyl Chloride
For the preparation of α,ω-dichloroalkanes, thionyl chloride (SOCl₂) is a widely used and effective reagent. The reaction typically proceeds in the presence of a base like pyridine to neutralize the HCl byproduct. This method is generally high-yielding and avoids the strong acidic conditions of using concentrated HCl.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol using Thionyl Chloride
-
A 500 ml three-necked flask is fitted with a reflux condenser, a mechanical stirrer, and a thermometer.
-
22.5 grams of redistilled 1,4-butanediol and 3 ml of dry pyridine are placed in the flask.
-
The flask is immersed in an ice bath.
-
71 ml (116 grams) of redistilled thionyl chloride is added dropwise from a dropping funnel, maintaining the temperature at 5-10°C with vigorous stirring.
-
After the addition is complete, the flask is removed from the ice bath and left overnight.
-
The next day, the reaction mixture is refluxed for 3 hours.
-
After cooling, ice water is cautiously added.
-
The 1,4-dichlorobutane is extracted with ether.
-
The ethereal extract is washed with 10% sodium bicarbonate solution, then with water, and dried with anhydrous magnesium sulfate.
-
The ether is evaporated, and the crude 1,4-dichlorobutane is purified by distillation. The fraction boiling at 55.5-56.5°C / 14 mm Hg is collected.
Data Presentation
Table 1: Preparation of α,ω-Dichloroalkanes from α,ω-Diols
| Starting Diol | Reagent | Conditions | Product | Yield (%) | Reference |
| 1,4-Butanediol | Thionyl Chloride, Pyridine | Reflux, 3h | 1,4-Dichlorobutane | ~92% (calculated from 35g product) | |
| 1,5-Pentanediol | Conc. Aqueous HCl | 170°C, 10 atm, 4h | 1,5-Dichloropentane | 78% | [1] |
| 1,6-Hexanediol | HCl gas, Ammonium Chloride | 110°C, 3h | 1,6-Dichlorohexane | 96% | [2] |
Ring-Opening of Cyclic Ethers
The cleavage of cyclic ethers provides a direct route to certain α,ω-dihaloalkanes. Tetrahydrofuran (THF), a five-membered cyclic ether, is a common starting material for the synthesis of 1,4-dihalobutanes.
Cleavage with Hydrogen Halides
Treating THF with strong acids like concentrated hydrogen halides leads to ring-opening to form a 4-halobutanol, which can then be converted to the 1,4-dihalobutane upon further reaction. This process can be performed continuously and at high temperatures and pressures to achieve good yields.[3] A common byproduct in this reaction is 4,4'-dichlorodibutyl ether, the formation of which can be minimized by controlling reaction conditions.[3][4]
Data Presentation
Table 2: Preparation of 1,4-Dichlorobutane from Tetrahydrofuran (THF)
| Reagent | Conditions | Major Product | Byproduct | Yield (%) | Reference |
| Anhydrous HCl | 150°C, 50-150 psig | 1,4-Dichlorobutane | 4,4'-Dichlorodibutyl ether | High (continuous process) | [3] |
| Hydrogen Chloride | 110-150°C | 1,4-Dichlorobutane | 4,4'-Dichlorodibutyl ether | Low to moderate (batch) | [3] |
Halogen Exchange: The Finkelstein Reaction
The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another.[5] It is particularly useful for the synthesis of α,ω-diiodo- and difluoroalkanes, which are often more difficult to prepare directly. The reaction is driven to completion by taking advantage of the differential solubility of metal halide salts in a suitable solvent, typically acetone.[6][7] For instance, an α,ω-dichloro- or dibromoalkane is treated with sodium iodide in acetone. The sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not and precipitates out of solution, driving the equilibrium towards the desired α,ω-diiodoalkane.[5][7]
Experimental Protocols
Protocol 2: General Procedure for Finkelstein Reaction [5]
-
The starting α,ω-dihaloalkane (chloride or bromide) is dissolved in acetone.
-
A solution of sodium iodide in acetone is added to the mixture.
-
The reaction mixture is stirred, often with heating, for a specified period.
-
The precipitated sodium chloride or sodium bromide is removed by filtration.
-
The acetone is removed from the filtrate by evaporation.
-
The resulting crude α,ω-diiodoalkane is purified by distillation or recrystallization.
Decarboxylative Halogenation: The Hunsdiecker Reaction
The Hunsdiecker reaction, first demonstrated by Alexander Borodin in 1861 and later developed by Cläre and Heinz Hunsdiecker, is a method to produce organic halides from the silver salts of carboxylic acids by treating them with a halogen.[8][9][10] This reaction proceeds via a radical mechanism and results in a product with one fewer carbon atom than the starting material due to the loss of carbon dioxide.[8] By applying this reaction to the silver salts of α,ω-dicarboxylic acids, α,ω-dihaloalkanes can be synthesized.
The reaction involves the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage and decarboxylation to form an alkyl radical. This radical then reacts with a halogen source to yield the final product.[11]
Data Presentation
Table 3: Hunsdiecker Reaction Variants for Dihalide Synthesis
| Substrate | Halogen Source | Key Features | Product Type | Reference |
| Silver salt of α,ω-dicarboxylic acid | Br₂, Cl₂, or I₂ | Classic method, requires dry silver salts. | α,ω-Dihaloalkane | [8][9] |
| α,ω-Dicarboxylic acid | Pb(OAc)₄, LiCl or LiBr | Kochi modification, avoids silver salts. | α,ω-Dihaloalkane | [8] |
| α,ω-Dicarboxylic acid | HgO, Br₂ | Cristol-Firth modification. | α,ω-Dihaloalkane | [8] |
Direct Halogenation of Alkanes
The direct halogenation of alkanes via a free-radical mechanism is one of the oldest methods for forming carbon-halogen bonds.[12][13] This reaction is typically initiated by heat or UV light.[14] However, this method generally lacks selectivity and produces a mixture of mono-, di-, and polyhalogenated products, as well as positional isomers.[13][15] For the synthesis of a specific α,ω-dihaloalkane, this method is often impractical unless the starting alkane has a structure that favors terminal halogenation, which is rare. The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂.[13]
Summary of Synthetic Pathways
The following diagram illustrates the primary historical synthetic routes to α,ω-dihaloalkanes from different starting materials.
Caption: Overview of historical synthetic routes to α,ω-dihaloalkanes.
Logical Workflow for Method Selection
The choice of a synthetic method historically depended on the availability of starting materials, the desired chain length, and the specific halogen required. The following diagram outlines a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a historical synthetic method.
Conclusion
The laid the foundation for modern organic synthesis. While newer, more efficient, and selective methods have been developed, these classical reactions are still fundamental to the field. The choice of method was, and often still is, a strategic decision based on factors like starting material availability, cost, desired scale, and tolerance of functional groups. Understanding these foundational techniques provides valuable context for the development of contemporary synthetic strategies and continues to be relevant in both academic and industrial research.
References
- 1. DE856888C - Process for the production of 1,5-dichloropentane - Google Patents [patents.google.com]
- 2. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 3. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 4. US2852532A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Hunsdiecker Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Halogenation of alkanes | PPTX [slideshare.net]
Reactivity Profile of Long-Chain Dichlorinated Alkanes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain dichlorinated alkanes (LCDCAs) are a subclass of chlorinated paraffins characterized by a carbon backbone of typically 18 to 30 carbons with two chlorine substituents. Their chemical properties, including low volatility and high lipophilicity, have led to their use in various industrial applications. However, these same properties contribute to their environmental persistence and potential for bioaccumulation. Understanding the reactivity profile of LCDCAs is crucial for assessing their environmental fate, toxicological implications, and for the development of remediation strategies. This technical guide provides a comprehensive overview of the known reactivity of LCDCAs, focusing on key chemical and biological transformation pathways.
Core Reactivity Pathways
The reactivity of long-chain dichlorinated alkanes is primarily dictated by the presence of the carbon-chlorine (C-Cl) bonds and the long aliphatic chain. The principal reaction pathways include nucleophilic substitution, elimination, oxidation, and biodegradation.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction for haloalkanes, where a nucleophile replaces the halogen atom.[1][2] The carbon atom bonded to the electronegative chlorine atom carries a partial positive charge, making it an electrophilic center susceptible to attack by electron-rich species (nucleophiles).[3]
The general reaction can be represented as:
R-Cl + Nu⁻ → R-Nu + Cl⁻
where R is the long-chain alkyl group and Nu⁻ is the nucleophile. Common nucleophiles include the hydroxide ion (OH⁻), cyanide ion (CN⁻), and ammonia (NH₃).[4]
The rate of nucleophilic substitution is influenced by several factors:
-
Nature of the Halogen: The C-Cl bond is stronger than C-Br and C-I bonds. Consequently, chlorinated alkanes are generally less reactive towards nucleophilic substitution compared to their brominated and iodinated counterparts.[5]
-
Structure of the Alkane: The position of the chlorine atoms (primary, secondary) and the steric hindrance around the electrophilic carbon atom influence the reaction mechanism (Sₙ1 or Sₙ2) and rate. For long-chain alkanes, steric hindrance can play a significant role.[5]
-
Strength of the Nucleophile: Stronger nucleophiles, such as CN⁻ and OH⁻, lead to faster reaction rates.[5]
Table 1: Qualitative Reactivity Data for Nucleophilic Substitution of Haloalkanes
| Nucleophile | Product Type | Relative Rate | Reference |
| OH⁻ (aqueous) | Alcohol | Moderate | [4] |
| CN⁻ (ethanolic) | Nitrile | Fast | [4] |
| NH₃ (ethanolic) | Amine | Slow | [4] |
Note: Specific kinetic data for long-chain dichlorinated alkanes are scarce in publicly available literature. The relative rates are based on general principles for haloalkanes.
Elimination Reactions (Dehydrochlorination)
In the presence of a strong base, particularly in an alcoholic solvent, long-chain dichlorinated alkanes can undergo elimination reactions to form alkenes.[1] This reaction, also known as dehydrochlorination, involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms.[6]
The general reaction is:
R-CH₂-CHCl-R' + Base → R-CH=CH-R' + H-Base⁺ + Cl⁻
The mechanism of elimination can be either bimolecular (E2) or unimolecular (E1), depending on the substrate structure, base strength, and reaction conditions.[6][7] For primary and secondary haloalkanes, the E2 mechanism is common with strong bases.[8]
Table 2: Factors Influencing Elimination Reactions of Haloalkanes
| Factor | Condition Favoring Elimination | Reference |
| Base | Strong, bulky bases (e.g., potassium tert-butoxide) | [8] |
| Solvent | Ethanolic (less polar) | [1] |
| Temperature | Higher temperatures | [1] |
| Substrate | Tertiary > Secondary > Primary | [7] |
Oxidation Reactions
The long alkyl chain of dichlorinated alkanes is susceptible to oxidation, similar to non-halogenated alkanes. This can occur through both abiotic and biotic processes.
Abiotic Oxidation: Abiotic oxidation can be initiated by factors such as heat or light, often proceeding through a free-radical chain mechanism.[9] In the environment, photochemical reactions can contribute to the degradation of these compounds.[10]
Biotic Oxidation (Biodegradation): Microorganisms have evolved enzymatic pathways to oxidize alkanes. The initial step often involves the introduction of an oxygen atom by enzymes such as monooxygenases or dioxygenases.[11][12] For long-chain alkanes, terminal oxidation (at the methyl end) and sub-terminal oxidation are common pathways.[13] The presence of chlorine atoms can influence the rate and regioselectivity of these enzymatic reactions.
Biodegradation Pathways
The microbial degradation of long-chain dichlorinated alkanes is a critical process in their environmental fate. Several bacterial strains, particularly from the genus Pseudomonas, have been shown to degrade chlorinated alkanes.[14] The degradation typically involves a series of enzymatic reactions that lead to the cleavage of C-Cl and C-C bonds.
Key enzymatic steps in the biodegradation of dichlorinated alkanes include:
-
Monooxygenation: An initial attack by a monooxygenase enzyme introduces a hydroxyl group onto the alkane chain. This is often the first step in the aerobic degradation pathway.[14]
-
Dehydrogenation: The resulting alcohol is then oxidized to an aldehyde and then to a carboxylic acid.
-
Dehalogenation: The removal of chlorine atoms is a crucial step and can occur through different mechanisms, including hydrolytic and reductive dehalogenation. Haloalkane dehalogenases are enzymes that catalyze the hydrolytic cleavage of the C-Cl bond, replacing the chlorine with a hydroxyl group.[11]
-
β-Oxidation: The resulting fatty acid can then be broken down through the β-oxidation pathway to yield smaller molecules that can enter central metabolism.
Below are diagrams illustrating the logical flow of key biodegradation pathways.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. Kinetics of Reactions of Cl Atoms with Ethane, Chloroethane, and 1,1-Dichloroethane | Semantic Scholar [semanticscholar.org]
- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Enzymes and genes involved in aerobic alkane degradation [frontiersin.org]
- 13. KEGG PATHWAY: Chloroalkane and chloroalkene degradation - Pseudomonas sp. NC02 [kegg.jp]
- 14. Monooxygenase-Mediated 1,2-Dichloroethane Degradation by Pseudomonas sp. Strain DCA1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 1,10-Dichlorodecane in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,10-dichlorodecane in the synthesis of specialized polymers. This compound serves as a versatile difunctional monomer or cross-linking agent, enabling the production of polymers with tailored properties for various applications, including ion-exchange membranes and specialty thioethers.
Application Note 1: Synthesis of Cross-Linked Anion-Exchange Membranes
This compound is an effective cross-linking agent for the fabrication of durable and chemically resistant anion-exchange membranes. These membranes are critical components in various electrochemical applications, such as fuel cells, electrolysis, and electrodialysis. The long aliphatic chain of this compound imparts flexibility and hydrophobicity to the polymer network, while the terminal chloro groups provide reactive sites for cross-linking with quaternized amine functionalities on a base polymer.
This protocol details the synthesis of a cross-linked quaternized poly(butyl-imidazolium)-co-poly(phenylene ether) (CQAPBI-NC) anion-exchange membrane using this compound as the cross-linker.
Experimental Protocol: Synthesis of a Cross-Linked Anion-Exchange Membrane
Materials:
-
Quaternized poly(butyl-imidazolium)-co-poly(phenylene ether) (QAPBI)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
1.0 M Potassium Hydroxide (KOH) solution
Equipment:
-
250 mL round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Glass plate
-
Drying oven
Procedure:
-
Dissolution of the Base Polymer: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.00 g of QAPBI in 40.0 mL of DMF.
-
Heating and Stirring: Heat the mixture to 80°C and stir until the polymer is completely dissolved.
-
Addition of Cross-linker: Add 0.53 g of this compound to the polymer solution.
-
Cross-linking Reaction: Increase the temperature to 90°C and continue stirring for 12 hours.
-
Membrane Casting: Pour the resulting solution onto a clean, flat glass plate.
-
Solvent Evaporation: Place the glass plate in an oven at 80°C for 48 hours to completely evaporate the DMF and form the membrane.
-
Post-Treatment:
-
Immerse the resulting CQAPBI-NC membrane in ethanol for 24 hours to remove any residual solvent.
-
Subsequently, immerse the membrane in a 1.0 M KOH solution for 24 hours to ensure complete ion exchange to the hydroxide form.
-
-
Final Preparation: Rinse the membrane with deionized water and dry it under vacuum before use.
Quantitative Data
| Parameter | Value |
| Mass of QAPBI | 1.00 g |
| Volume of DMF | 40.0 mL |
| Mass of this compound | 0.53 g |
| Cross-linking Temperature | 90 °C |
| Cross-linking Time | 12 hours |
| Membrane Casting Temperature | 80 °C |
| Membrane Casting Time | 48 hours |
Experimental Workflow
Application Notes and Protocols for 1,10-Dichlorodecane as a Polyamide Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,10-dichlorodecane as a crosslinking agent for polyamides. This document includes detailed experimental protocols, data on the expected material properties, and visualizations of the chemical processes and workflows involved.
Introduction
Polyamides, a versatile class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance, can be further enhanced through crosslinking. Crosslinking introduces a network structure to the polymer, improving its performance characteristics for demanding applications. This compound (Cl(CH₂)₁₀Cl) is a long-chain α,ω-dihaloalkane that can be employed as an effective crosslinking agent for polyamides. Its bifunctional nature allows it to react with the amide groups present in the polyamide backbone, forming stable covalent bonds and creating a three-dimensional polymer network. This modification can lead to significant improvements in the material's thermal, mechanical, and chemical resistance properties.
Reaction Mechanism
The crosslinking of polyamides with this compound proceeds via a nucleophilic substitution reaction, specifically N-alkylation of the secondary amine in the amide group. The lone pair of electrons on the nitrogen atom of the amide group acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of a chloride ion. As this compound possesses two terminal chlorine atoms, it can react with two different polyamide chains, thereby forming a crosslink.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization depending on the specific polyamide and desired degree of crosslinking.
Protocol 1: Solution-Based Crosslinking of Polyamide Films
This protocol is adapted from a method used for crosslinking polybenzimidazole-based polymers and can be modified for various polyamides.
Materials:
-
Polyamide (e.g., Nylon 6, Nylon 6,6)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethanol
-
Potassium hydroxide (KOH) solution (1.0 M)
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Glass casting plate
-
Drying oven
-
Beakers and graduated cylinders
Procedure:
-
Dissolution: Dissolve 1.00 g of the polyamide in 40.0 mL of anhydrous DMF in a round-bottom flask. Stir the mixture at 80°C until the polymer is completely dissolved.
-
Crosslinking Reaction: Add 0.53 g of this compound to the polymer solution. Increase the temperature to 90°C and stir the reaction mixture for 12 hours under a nitrogen atmosphere.
-
Film Casting: Pour the resulting solution onto a clean, level glass plate.
-
Solvent Evaporation: Place the glass plate in a drying oven at 80°C for 48 hours to completely evaporate the solvent and form a crosslinked polyamide film.
-
Post-Treatment:
-
Immerse the film in ethanol for 24 hours to remove any residual solvent.
-
Subsequently, immerse the film in a 1.0 M KOH solution for 24 hours to neutralize any HCl by-product and then wash thoroughly with deionized water.
-
-
Drying: Dry the crosslinked polyamide film in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Characterization of Crosslinked Polyamides
1. Degree of Crosslinking (Swelling Test):
-
Accurately weigh a sample of the crosslinked polyamide film (W_d).
-
Immerse the sample in a suitable solvent (e.g., formic acid for Nylon 6,6) at room temperature for 24 hours.
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_s).
-
The degree of swelling (Q) can be calculated using the formula: Q = (W_s - W_d) / W_d
-
A lower degree of swelling indicates a higher degree of crosslinking.
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the crosslinked and uncrosslinked polyamide samples. An increase in Tg is indicative of successful crosslinking.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the materials by measuring the decomposition temperature. Crosslinked polyamides are expected to exhibit higher thermal stability.
3. Mechanical Testing:
-
Perform tensile tests on dumbbell-shaped specimens of both crosslinked and uncrosslinked polyamide films according to ASTM D638 standards.
-
Measure and compare the tensile strength, Young's modulus, and elongation at break. Crosslinking generally leads to an increase in tensile strength and modulus, and a decrease in elongation at break.
4. Spectroscopic Analysis (FTIR and NMR):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Monitor the crosslinking reaction by observing changes in the N-H stretching and bending vibrations of the amide groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use solid-state NMR to further investigate the structural changes upon crosslinking.
Data Presentation
The following tables summarize the expected changes in polyamide properties upon crosslinking with this compound. The actual values will depend on the specific polyamide, the concentration of the crosslinking agent, and the reaction conditions.
Table 1: Effect of this compound Concentration on the Properties of Crosslinked Polyamide (Hypothetical Data)
| This compound (wt%) | Degree of Swelling (Q) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Uncrosslinked) | High | 60 | 70 | 150 |
| 5 | Moderate | 75 | 85 | 100 |
| 10 | Low | 90 | 100 | 50 |
| 15 | Very Low | 105 | 110 | 20 |
Table 2: Chemical Resistance of Crosslinked vs. Uncrosslinked Polyamide (Hypothetical Data)
| Chemical Agent | Uncrosslinked Polyamide | Crosslinked Polyamide (10 wt% this compound) |
| Formic Acid | Soluble | Swells |
| m-Cresol | Soluble | Swells |
| Sulfuric Acid (conc.) | Decomposes | Decomposes (slower rate) |
| Sodium Hydroxide (10%) | Resistant | Resistant |
| Toluene | Resistant | Resistant |
Visualizations
The following diagrams illustrate the chemical reaction, experimental workflow, and logical relationships involved in the crosslinking of polyamides with this compound.
Caption: Chemical reaction scheme for the crosslinking of two polyamide chains with one molecule of this compound.
Caption: A typical experimental workflow for the synthesis and characterization of crosslinked polyamide films.
Caption: Logical relationship between this compound concentration and the resulting properties of the crosslinked polyamide.
Application Notes and Protocols for Williamson Ether Synthesis using 1,10-Dichlorodecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an alkoxide and an organohalide. This application note provides a detailed protocol for the synthesis of a macrocyclic ether utilizing 1,10-dichlorodecane as the electrophilic precursor. The bifunctional nature of this compound makes it an ideal building block for the construction of large ring systems, which are of significant interest in drug discovery, host-guest chemistry, and materials science.[1] This protocol will focus on the intramolecular cyclization of a long-chain diol with this compound under high-dilution conditions to favor the formation of the desired macrocycle over intermolecular polymerization.
Reaction Principle
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] In the context of this protocol, a diol is first deprotonated with a strong base to form a more nucleophilic dialkoxide. This dialkoxide then undergoes an intramolecular reaction with this compound. The SN2 nature of the reaction dictates that primary halides, such as the chlorides in this compound, are excellent substrates, leading to efficient ether formation.[2] To promote the desired intramolecular cyclization and minimize the formation of polymeric byproducts, the reaction is performed under high-dilution conditions.[5]
Data Presentation
The following table summarizes typical quantitative data for a Williamson ether synthesis for macrocyclization using a long-chain dihalide. The specific values are representative and may be optimized for different target macrocycles.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Primary dihalide for SN2 reaction. |
| 1,10-Decanediol | 1.0 eq | Diol to form the macrocyclic ether. |
| Base | ||
| Sodium Hydride (NaH) | 2.2 eq | Strong base to deprotonate the diol. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | High Dilution | Aprotic polar solvent to solvate the alkoxide.[3] |
| Reaction Conditions | ||
| Temperature | 65 °C (Reflux) | To provide sufficient energy for the reaction. |
| Reaction Time | 24 - 48 hours | Reaction progress should be monitored by TLC. |
| Yield | ||
| Isolated Yield | 40-60% | Yields can vary depending on ring size and reaction conditions. |
Experimental Protocols
Materials and Equipment
-
This compound (≥98% purity)
-
1,10-Decanediol (≥98% purity)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Round-bottom flasks
-
Syringe pumps
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard glassware for organic synthesis
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Detailed Protocol
Step 1: Preparation of the Reaction Setup
-
Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
In the reaction flask, add anhydrous THF (a significant volume to ensure high dilution, e.g., 500 mL for a 10 mmol scale reaction).
Step 2: Formation of the Dialkoxide
-
To the stirred THF, carefully add sodium hydride (2.2 equivalents) under a stream of inert gas.
-
In a separate flask, dissolve 1,10-decanediol (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Using a syringe, slowly add the diol solution to the sodium hydride suspension in the reaction flask at room temperature.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation to the dialkoxide. Hydrogen gas will be evolved during this step.
Step 3: High-Dilution Addition of this compound
-
In a separate flask, prepare a dilute solution of this compound (1.0 equivalent) in anhydrous THF.
-
Using a syringe pump, add the this compound solution to the reaction flask containing the dialkoxide over an extended period (e.g., 8-12 hours). This slow addition is crucial to maintain high dilution and favor intramolecular cyclization.[5]
Step 4: Reaction and Monitoring
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for THF) and maintain for 24-48 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the macrocyclic ether will indicate reaction completion.
Step 5: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the THF using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Step 6: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to isolate the pure macrocyclic ether.
-
Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Mandatory Visualizations
Caption: Workflow for Macrocyclic Ether Synthesis.
Caption: Key Stages of the Synthesis Protocol.
References
Application of 1,10-Dichlorodecane in the Synthesis of Bis-Imidazolium Salts as Pharmaceutical Intermediates
Abstract: This document provides detailed application notes and protocols for the use of 1,10-Dichlorodecane as a key bifunctional intermediate in the synthesis of novel bis-imidazolium quaternary ammonium salts. These compounds have garnered significant interest as potential pharmaceutical agents due to their demonstrated antimicrobial and anticancer activities. This report outlines the synthetic workflow, provides detailed experimental procedures, summarizes key quantitative data, and illustrates the proposed mechanism of action through a signaling pathway diagram.
Introduction
This compound is a versatile difunctional molecule, featuring two primary chloride leaving groups at the terminal positions of a ten-carbon aliphatic chain.[1] This symmetrical structure makes it an ideal building block for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its utility lies in its ability to act as a flexible linker, connecting two functional moieties to create molecules with tailored biological activities. In recent years, there has been a growing interest in the synthesis of bis-quaternary ammonium compounds, particularly bis-imidazolium salts, which have shown promising antimicrobial and anticancer properties.[1][3] The decane linker derived from this compound has been shown to be particularly effective in conferring potent bioactivity to these molecules.
General Synthetic Approach
The synthesis of bis-imidazolium salts using this compound typically involves a two-step process. The first step is a nucleophilic substitution reaction where two equivalents of an imidazole derivative displace the chloride ions of this compound to form a bis-imidazole intermediate. This is followed by a quaternization step where the nitrogen atoms of the imidazole rings are alkylated, typically with an alkyl halide, to yield the final bis-imidazolium salt.
General Reaction Scheme:
Experimental Protocols
Synthesis of 1,10-di(N-imidazolyl)decane
This protocol describes the synthesis of the key bis-imidazole intermediate from this compound and imidazole.
Materials:
-
This compound (1.0 eq)
-
Imidazole (2.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add imidazole portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,10-di(N-imidazolyl)decane.
Synthesis of 1,10-bis(3-methylimidazolium-1-yl)decane diiodide
This protocol outlines the quaternization of the bis-imidazole intermediate to yield a bis-imidazolium salt.
Materials:
-
1,10-di(N-imidazolyl)decane (1.0 eq)
-
Iodomethane (excess, e.g., 5.0 eq)
-
Acetonitrile
Procedure:
-
Dissolve 1,10-di(N-imidazolyl)decane in acetonitrile.
-
Add iodomethane to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile and then diethyl ether.
-
Dry the product under vacuum to yield 1,10-bis(3-methylimidazolium-1-yl)decane diiodide as a white solid.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of a representative bis-imidazolium salt.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,10-di(N-imidazolyl)decane | This compound | Imidazole, NaH | DMF | 24 | 80 | 75-85 |
| 1,10-bis(3-methylimidazolium-1-yl)decane diiodide | 1,10-di(N-imidazolyl)decane | Iodomethane | Acetonitrile | 48 | Room Temp | 90-95 |
Table 1: Summary of reaction conditions and yields.
Application in Anticancer Research
Bis-quaternary ammonium salts with a decane linker have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis.
Proposed Signaling Pathway for Apoptosis Induction
The lipophilic decane chain facilitates the accumulation of the positively charged bis-imidazolium compound within the mitochondria of cancer cells, leading to the disruption of the mitochondrial membrane potential. This triggers the intrinsic apoptotic pathway.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of biologically active bis-imidazolium salts. The straightforward and high-yielding synthetic protocols make these compounds readily accessible for further investigation as potential therapeutic agents. The decane linker plays a crucial role in their potent anticancer activity, which is believed to be mediated through the induction of apoptosis via the mitochondrial pathway. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the pharmaceutical properties of these promising compounds.
References
Application Notes and Protocols: Synthesis and Applications of Crown Ethers from 1,10-Dichlorodecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of crown ethers, specifically diaza-crown ethers, utilizing 1,10-dichlorodecane as a key building block. The protocols outlined are based on established methodologies for the synthesis of macrocyclic compounds. Furthermore, potential applications of these crown ethers in the field of drug development are discussed, drawing from the known biological activities of structurally related compounds.
Introduction
Crown ethers are a class of macrocyclic polyethers that have garnered significant interest due to their ability to selectively bind cations. This unique property has led to their widespread use in various fields, including organic synthesis, analytical chemistry, and materials science. In the realm of drug development, crown ethers and their nitrogen-containing analogs, diaza-crown ethers, are being explored for their potential as ionophores, drug delivery vehicles, and as active pharmaceutical ingredients themselves.[1] The incorporation of a long aliphatic chain, such as the decane unit from this compound, can impart specific lipophilicity and conformational flexibility to the resulting macrocycle, potentially influencing its biological activity.[2]
This document details a representative protocol for the synthesis of a 22-membered diaza-crown ether from this compound, followed by an overview of its potential applications in drug development, supported by relevant data on analogous compounds.
Synthesis of 1,12-Diaza-22-Crown-8 from this compound
The synthesis of diaza-crown ethers from dihalides can be effectively achieved using the Richman-Atkins synthesis.[3] This method involves the cyclization of a dihalide with a disulfonamide, followed by the removal of the tosyl protecting groups. This approach is often preferred for the synthesis of macrocyclic amines as it avoids the common problem of polymerization and often leads to good yields of the desired macrocycle.
Logical Relationship: Synthetic Pathway
Caption: Synthetic pathway for 1,12-Diaza-22-crown-8.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Ditosyl-1,12-diaza-22-crown-8
This protocol is adapted from established procedures for the synthesis of diaza-crown ethers.
Materials:
-
This compound
-
N,N'-Ditosylethylenediamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Disulfonamide Salt: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N'-ditosylethylenediamine (1.0 equivalent) and anhydrous DMF.
-
Stir the solution under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased.
-
Cyclization: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Using a syringe pump, add the solution of this compound to the solution of the disulfonamide salt over a period of 8-12 hours under high dilution conditions (final concentration of reactants ~0.1 M).
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 24-48 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench any excess sodium hydride by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Partition the residue between toluene and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N,N'-ditosyl-1,12-diaza-22-crown-8 as a white solid.
-
Protocol 2: Detosylation to Yield 1,12-Diaza-22-crown-8
Materials:
-
N,N'-Ditosyl-1,12-diaza-22-crown-8
-
Concentrated sulfuric acid
-
Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, carefully add the N,N'-ditosyl-1,12-diaza-22-crown-8 to concentrated sulfuric acid at 0 °C.
-
Stir the mixture at room temperature for 48-72 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
Basify the aqueous solution to pH > 12 by the slow addition of solid sodium hydroxide while cooling in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,12-diaza-22-crown-8.
-
Further purification can be achieved by recrystallization or distillation under high vacuum.
Quantitative Data
| Compound | Starting Dihalide | Starting Diamine | Cyclization Yield (%) | Reference |
| N,N'-Dibenzyl-4,13-diaza-18-crown-6 | 1,2-bis(2-iodoethoxy)ethane | 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane | ~50-60% | [4] |
| N,N'-Ditosyl-1,7-diaza-15-crown-5 | 1,5-Dibromo-3-oxapentane | N,N'-Ditosylethylenediamine | ~70-80% | |
| N,N'-Ditosyl-1,10-diaza-18-crown-6 | 1,8-Dibromo-3,6-dioxaoctane | N,N'-Ditosylethylenediamine | ~60-70% |
Application Notes for Drug Development
Crown ethers and their derivatives have shown promise in several areas of drug development. The unique properties of a large, flexible diaza-crown ether derived from this compound make it an interesting candidate for further investigation.
Experimental Workflow: Screening for Biological Activity
Caption: Workflow for evaluating the biological potential of a novel crown ether.
Cytotoxicity and Anticancer Potential
Studies on dialkylated diaza-18-crown-6 ethers have demonstrated that the length of the alkyl chain significantly influences their cytotoxicity.[2] A compound with decyl chains (LEC10) was found to be the most toxic against Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Bacillus subtilis), and human embryonic kidney (HEK293T) cells.[2] This suggests that a crown ether incorporating a decane unit may exhibit significant biological activity. While some studies suggest that the cytotoxicity of these compounds is due to a loss of membrane integrity rather than ion transport, this activity could be harnessed for anticancer applications.[2][5] However, it is important to note that the genotoxicity of crown ethers has been found to be low in some studies, which is a positive attribute for potential therapeutic agents.[6]
Table: Minimum Inhibitory Concentrations (MIC) of Dialkylated Lariat Ethers[2]
| Compound | Alkyl Chain Length | MIC in B. subtilis (µM) | MIC in E. coli (µM) | MIC in HEK293T cells (µM) |
| LEC10 | 10 | 2 | >400 | 6 |
| LEC12 | 12 | 2 | >400 | 12.5 |
| LEC13 | 13 | >400 | >400 | 25 |
Antimicrobial Activity
The aforementioned cytotoxicity of dialkylated diaza-crown ethers against bacteria suggests their potential as antimicrobial agents. The lipophilic nature imparted by the decane chain could facilitate interaction with and disruption of bacterial cell membranes. Further investigation into the antimicrobial spectrum and mechanism of action of decane-containing crown ethers is warranted.
Ion-Selective Electrodes for Drug Monitoring
Crown ethers are well-established as ionophores in ion-selective electrodes (ISEs) for the detection of various ions, including those of pharmaceutical importance.[7][8] Large-ring crown ethers can be designed to selectively bind specific drug molecules, enabling their quantification in biological fluids. This application is crucial for therapeutic drug monitoring, ensuring optimal dosing and minimizing toxicity. A 22-membered crown ether could be evaluated for its ability to form host-guest complexes with various drug molecules, potentially leading to the development of novel chemosensors.
Drug Delivery Systems
The ability of crown ethers to form complexes with ionic and neutral molecules makes them potential candidates for drug delivery systems. The hydrophobic exterior and hydrophilic interior of a crown ether-drug complex can enhance the solubility and membrane permeability of the drug. The long decane chain in the crown ether backbone could further modulate the pharmacokinetic properties of the drug, potentially leading to improved bioavailability and targeted delivery.
Conclusion
The synthesis of novel crown ethers, such as the 22-membered diaza-crown ether derived from this compound, offers exciting opportunities for the development of new therapeutic agents and tools for pharmaceutical research. The provided protocols offer a solid foundation for the synthesis of these macrocycles. The application notes highlight the potential of these compounds in areas such as anticancer therapy, antimicrobial treatment, and advanced drug delivery and monitoring systems. Further research is encouraged to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules.
References
- 1. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications [mdpi.com]
- 2. Re-evaluation of the mechanism of cytotoxicity of dialkylated lariat ether compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic potential of crown ethers in mammalian cells: induction of sister-chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Nucleophilic Substitution on 1,10-Dichlorodecane
Introduction
1,10-Dichlorodecane (CAS 2162-98-3) is a versatile bifunctional electrophile widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its linear ten-carbon chain with reactive chlorine atoms at both termini allows for straightforward derivatization through nucleophilic substitution reactions.[1] This document provides a detailed experimental protocol for a representative SN2 reaction on this compound: the synthesis of 1,10-diazidodecane. The azide functional group is a valuable precursor for further transformations, such as Huisgen cycloadditions ("click chemistry") or reduction to primary amines.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride leaving group in a single, concerted step.[2][3] The use of a polar aprotic solvent like dimethylformamide (DMF) is recommended to solvate the cation of the azide salt while leaving the azide anion relatively free, thus accelerating the reaction rate.[4]
Protocol 1: Synthesis of 1,10-Diazidodecane
This protocol details the conversion of this compound to 1,10-diazidodecane using sodium azide.
Reaction Scheme: Cl-(CH₂)₁₀-Cl + 2 NaN₃ → N₃-(CH₂)₁₀-N₃ + 2 NaCl
Materials and Equipment:
-
Sodium Azide (NaN₃, MW: 65.01 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions:
-
Sodium Azide is highly toxic and can be fatal if swallowed or absorbed through the skin. [7] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Do not allow sodium azide to come into contact with acids , as this generates highly toxic and explosive hydrazoic acid (HN₃).[7]
-
Avoid contact of sodium azide with heavy metals (e.g., copper, lead) , as this can form highly explosive heavy metal azides.[7] Use glass or Teflon equipment.
-
Halogenated solvents like dichloromethane or chloroform must be avoided in reactions involving sodium azide, as they can form extremely explosive diazidomethane.[7][8]
-
The product, 1,10-diazidodecane, is a potentially explosive organic azide. Avoid heating it to high temperatures or subjecting it to shock.
Experimental Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.73 mmol).
-
Add sodium azide (0.77 g, 11.8 mmol, 2.5 equivalents).
-
Add 25 mL of anhydrous dimethylformamide (DMF).
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reaction mixture to 80 °C.
-
Maintain the temperature and stirring for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system) until the starting material (this compound) is no longer visible.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a 250 mL beaker containing 100 mL of deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 40 mL).
-
Combine the organic extracts in the separatory funnel and wash with deionized water (2 x 50 mL) to remove residual DMF and salts.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Purification:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.[9]
-
Filter the drying agent and collect the filtrate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether. The resulting product, 1,10-diazidodecane, should be a colorless to pale yellow oil.
-
Assess the purity via NMR or IR spectroscopy. Further purification can be achieved by column chromatography if necessary.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,10-diazidodecane.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| This compound | 2162-98-3 | 211.17 | 1.00 | 4.73 | 1.0 |
| Sodium Azide | 26628-22-8 | 65.01 | 0.77 | 11.8 | 2.5 |
| Product | |||||
| 1,10-Diazidodecane | 63011-74-5 | 224.32 | ~1.06 | 4.73 | 1.0 (Theor.) |
Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Solvent Volume | 25 mL |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Expected Yield | >90% |
Visualized Workflow and Logic
The following diagrams illustrate the general logic of nucleophilic substitution and the specific experimental workflow for the synthesis of 1,10-diazidodecane.
Caption: SN2 reaction mechanism for nucleophilic substitution.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.wisc.edu [chem.wisc.edu]
Application Notes and Protocols: 1,10-Dichlorodecane as a Linker Precursor in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,10-dichlorodecane as a foundational building block for synthesizing linkers used in drug delivery systems. While direct conjugation of drugs to this compound is not a common strategy due to the relatively inert nature of the chloroalkane bond, its bifunctional nature makes it an excellent starting material for creating longer, more sophisticated linkers. This document presents a hypothetical application demonstrating the synthesis of a drug-linker conjugate for an anticancer agent, complete with detailed protocols, data tables, and visualizations to guide researchers in this area.
Introduction to this compound in Linker Synthesis
This compound is a difunctional molecule featuring a ten-carbon aliphatic chain with a chlorine atom at each end.[1] Its chemical structure (C10H20Cl2) and molecular weight of 211.17 g/mol make it a versatile intermediate in organic synthesis.[1][2] In pharmaceutical research, it can be utilized to synthesize linkers or to introduce lipophilic chains into drug molecules, which can enhance bioavailability or target specificity.[1] The two reactive chlorine atoms allow for the introduction of various functional groups through nucleophilic substitution reactions, making it a valuable precursor for the development of custom linkers for drug-conjugates.[1]
This document outlines a hypothetical protocol for the use of this compound as a starting material to synthesize a diamino-linker, which is then conjugated to the anticancer drug Doxorubicin.
Hypothetical Application: Synthesis of a Doxorubicin-Decane Linker Conjugate
In this hypothetical application, this compound is converted to 1,10-diaminodecane, which then serves as a linker to be conjugated with the anticancer drug Doxorubicin. This process involves a two-step synthesis followed by conjugation and purification.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2162-98-3 | [1] |
| Molecular Formula | C10H20Cl2 | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Melting Point | 15.6 °C | [1] |
| Boiling Point | 275 °C | [1] |
| Density | 0.999 g/mL at 25 °C | [3] |
Experimental Protocols
3.1. Synthesis of 1,10-Diaminodecane Linker from this compound
This protocol describes the conversion of this compound to 1,10-diaminodecane via a Gabriel synthesis approach to avoid over-alkylation.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Phthalimide Alkylation:
-
In a round-bottom flask, dissolve this compound (1 eq) and potassium phthalimide (2.2 eq) in anhydrous DMF.
-
Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the diphthalimido-decane intermediate.
-
-
Hydrazinolysis:
-
Suspend the diphthalimido-decane intermediate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (4 eq) and reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature, and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated NaOH solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 1,10-diaminodecane.
-
3.2. Conjugation of 1,10-Diaminodecane Linker to Doxorubicin
This protocol describes the conjugation of the synthesized 1,10-diaminodecane linker to Doxorubicin (DOX) via an amide bond formation, targeting the primary amino group of the daunosamine sugar moiety of DOX. A heterobifunctional crosslinker such as succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester (NHS-PEG-Maleimide) would typically be used to first react with the diamine linker, followed by conjugation to a thiolated antibody or other targeting ligand. For this hypothetical small molecule conjugate, we will illustrate a direct amide linkage for simplicity, assuming one of the amines on the linker is protected during the first step.
Materials:
-
Doxorubicin hydrochloride
-
Mono-Boc-protected 1,10-diaminodecane
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of Doxorubicin (if necessary, for specific conjugation sites): For this example, we will assume direct coupling to a carboxylic acid group on a modified Doxorubicin for simplicity of illustration, as the primary amine on DOX is a common conjugation site. Let's consider a derivative, Doxorubicin-COOH.
-
Amide Bond Formation:
-
Dissolve Doxorubicin-COOH (1 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.
-
Add a solution of mono-Boc-protected 1,10-diaminodecane (1.1 eq) and TEA (2 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 24 hours.
-
-
Boc Deprotection:
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a mixture of DCM and TFA (1:1).
-
Stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the Doxorubicin-diaminodecane conjugate.
-
3.3. Characterization of the Drug-Linker Conjugate
-
Mass Spectrometry: Confirm the molecular weight of the final conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
NMR Spectroscopy: Characterize the structure of the conjugate using 1H and 13C NMR.
-
HPLC Analysis: Determine the purity of the conjugate using analytical reverse-phase HPLC.
Quantitative Data
The following tables present hypothetical but realistic data for the characterization and in vitro evaluation of the synthesized Doxorubicin-diaminodecane conjugate.
Table 1: Physicochemical Properties of Doxorubicin-Diaminodecane Conjugate
| Property | Hypothetical Value |
| Molecular Weight (ESI-MS) | 714.8 g/mol |
| Purity (HPLC) | >95% |
| Solubility in PBS (pH 7.4) | 0.5 mg/mL |
| LogP | 2.1 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 5.0 (%) | Cumulative Release at pH 7.4 (%) |
| 1 | 15.2 | 5.1 |
| 4 | 35.8 | 12.3 |
| 8 | 55.1 | 20.5 |
| 12 | 70.3 | 28.9 |
| 24 | 85.6 | 35.2 |
| 48 | 92.1 | 40.8 |
Table 3: In Vitro Cytotoxicity against MCF-7 Breast Cancer Cells
| Compound | IC50 (nM) |
| Free Doxorubicin | 50 |
| Doxorubicin-Diaminodecane Conjugate | 120 |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for the preparation of a Doxorubicin-diaminodecane conjugate.
Diagram 2: Hypothetical Signaling Pathway Inhibition by Doxorubicin
Caption: Doxorubicin inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Disclaimer: The application, protocols, and data presented in this document are hypothetical and intended for illustrative purposes to guide researchers. Actual experimental results may vary. Researchers should conduct their own experiments and validate all findings.
References
Application Notes: The Role of 1,10-Dichlorodecane in the Synthesis of Novel Agrochemicals
Introduction
1,10-Dichlorodecane is a versatile bifunctional molecule that serves as a key intermediate in the synthesis of a variety of agrochemicals, including pesticides, herbicides, and fungicides.[1] Its linear ten-carbon chain with reactive chlorine atoms at both ends allows for the straightforward construction of complex molecules with desirable properties for crop protection. This document outlines the application of this compound in the synthesis of novel fungicidal agents, specifically focusing on the preparation of bis-pyridinium bolaamphiphiles, a class of Gemini surfactants known for their antimicrobial properties.
The bifunctional nature of this compound makes it an ideal linker for creating dimeric compounds. By reacting with two equivalents of a nucleophilic head group, it forms a symmetrical molecule with two active moieties separated by a hydrophobic decane spacer. This structure is particularly relevant for the synthesis of certain types of fungicides and bactericides where the dimeric nature can enhance efficacy.
Application in Fungicide Synthesis: Bis-pyridinium Bolaamphiphiles
A significant application of this compound in agrochemical research is the synthesis of cationic amphiphiles, such as bis-pyridinium salts. These molecules, often referred to as Gemini surfactants, consist of two hydrophilic pyridinium head groups and two hydrophobic tails, all connected by a spacer. In this case, the ten-carbon chain of this compound acts as the hydrophobic spacer connecting the two pyridinium moieties. The resulting bolaamphiphilic structure is known to interact with and disrupt the cell membranes of various fungal pathogens, leading to cell death. This mechanism of action makes them effective broad-spectrum fungicides.
The general synthesis involves a nucleophilic substitution reaction where a substituted pyridine acts as the nucleophile, displacing the chloride ions from this compound. This reaction, known as the Menshutkin reaction, is a well-established method for the quaternization of amines.
Experimental Protocols
Synthesis of a Bis-pyridinium Fungicide from this compound
This protocol describes a representative synthesis of a bis-(4-alkylpyridinium)decane dichloride, a model fungicidal compound, using this compound as the linker.
Materials:
-
This compound (C₁₀H₂₀Cl₂)
-
4-Pentylpyridine (C₁₀H₁₅N)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile (100 mL).
-
To this solution, add 4-pentylpyridine (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain under stirring for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil, is then triturated with diethyl ether to induce precipitation of the solid product.
-
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the product in a vacuum oven to obtain the pure bis-(4-pentylpyridinium)decane dichloride.
Data Presentation
Table 1: Reactant and Product Information for the Synthesis of a Bis-pyridinium Fungicide
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | C₁₀H₂₀Cl₂ | 211.17 | 1.0 |
| 4-Pentylpyridine | C₁₀H₁₅N | 149.25 | 2.2 |
| Bis-(4-pentylpyridinium)decane dichloride | C₃₀H₅₀Cl₂N₂ | 509.64 | - |
Table 2: Typical Reaction Conditions and Yield
| Parameter | Value |
| Solvent | Acetonitrile |
| Reaction Temperature | 82°C (Reflux) |
| Reaction Time | 48 hours |
| Product Yield | 85-95% |
Mandatory Visualization
Caption: General workflow for the synthesis of a bis-pyridinium fungicide.
Caption: Proposed mechanism of action for bis-pyridinium fungicides.
References
Application Notes and Protocols for Phase Transfer Catalysis with 1,10-Dichlorodecane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with 1,10-dichlorodecane under phase transfer catalysis (PTC) conditions. Due to a lack of specific literature precedents for this compound, the following protocols are based on well-established procedures for analogous long-chain alkyl halides. These notes serve as a comprehensive guide for the synthesis of various derivatives of this compound, which are valuable intermediates in organic synthesis and drug development.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] This is achieved through the use of a phase transfer catalyst, which is a substance that transports a reactant from one phase to another where the reaction can occur.[1] Quaternary ammonium and phosphonium salts are common phase transfer catalysts.[2][3] The catalyst cation pairs with the anion of the nucleophile, transporting it from the aqueous phase into the organic phase where it can react with the organic substrate.[4]
The primary advantages of employing PTC include:
-
Milder reaction conditions
-
Increased reaction rates
-
Higher yields and product selectivity
-
Elimination of the need for expensive and hazardous anhydrous solvents
-
Use of inexpensive and readily available inorganic salts as nucleophiles[1]
Reactions of this compound under PTC Conditions
This compound is a versatile substrate for various nucleophilic substitution reactions. Under PTC conditions, both chlorine atoms can be displaced by a variety of nucleophiles to yield symmetrical difunctionalized decane derivatives. This document focuses on two key transformations: the synthesis of 1,10-diazidodecane and 1,10-dicyanodecane.
Table 1: Representative Phase Transfer Catalysis Conditions for Nucleophilic Substitution of Dihaloalkanes
| Substrate | Nucleophile | Catalyst (mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| This compound | NaN₃ | Tetrabutylammonium bromide (5) | Toluene/Water | 90-100 | 12-24 | >90 (expected) |
| This compound | NaCN | Tetrabutylammonium bromide (5) | Toluene/Water | 90-100 | 12-24 | >90 (expected) |
| 1-Chlorooctane | NaCN | Hexadecyltributylphosphonium bromide (5) | Decane/Water | 105 | 2 | 95[4] |
| 1,4-Dichlorobutane | HCOONa | Quaternary ammonium salts | Solid-Liquid | - | - | -[5] |
Experimental Protocols
Disclaimer: The following protocols are representative examples and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 1,10-Diazidodecane via Phase Transfer Catalysis
Introduction
This protocol describes the synthesis of 1,10-diazidodecane from this compound and sodium azide using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The azide functional group is a versatile precursor for the synthesis of amines via reduction or for use in click chemistry.
Materials and Equipment
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask, combine this compound, toluene, and deionized water. The typical solvent ratio is 1:1 v/v of toluene to water, ensuring vigorous stirring can create a large interfacial area.
-
Addition of Reagents: To the stirred mixture, add sodium azide and tetrabutylammonium bromide.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude 1,10-diazidodecane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Toluene is flammable and a suspected reprotoxic agent. Handle in a fume hood.
-
The reaction should be conducted behind a blast shield.
Protocol 2: Synthesis of 1,10-Dicyanodecane via Phase Transfer Catalysis
Introduction
This protocol details the synthesis of 1,10-dicyanodecane (dodecanedinitrile) from this compound and sodium cyanide using tetrabutylammonium bromide (TBAB) as the phase transfer catalyst. Nitriles are important intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.
Materials and Equipment
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask, add this compound, toluene, and deionized water.
-
Addition of Reagents: With vigorous stirring, add sodium cyanide and tetrabutylammonium bromide to the flask.
-
Reaction: Heat the reaction mixture to reflux (90-100 °C) with vigorous stirring. Monitor the reaction by TLC or GC. The reaction is generally complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the layers and wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude 1,10-dicyanodecane by vacuum distillation or recrystallization.
Safety Precautions
-
Sodium cyanide is extremely toxic. Handle with extreme caution using appropriate PPE in a well-ventilated fume hood. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. Ensure all waste is handled and disposed of according to institutional safety guidelines.
-
Toluene is flammable. Keep away from ignition sources.
Visualizations
Logical Workflow for Phase Transfer Catalysis
Caption: General experimental workflow for PTC reactions of this compound.
Mechanism of Phase Transfer Catalysis
Caption: Simplified mechanism of phase transfer catalysis for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,10-Dichlorodecane by Vacuum Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude 1,10-dichlorodecane via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (275 °C / 527 °F @ 760 mmHg).[1] Distilling at such a high temperature can lead to thermal decomposition of the compound.[2][3] Vacuum distillation allows for the purification of high-boiling point compounds at significantly lower temperatures by reducing the pressure above the liquid, thus preventing degradation.[2][3][4]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point of this compound is dependent on the pressure. Published data indicates a boiling point of 167-168 °C at 28 mmHg[5] and 104-110 °C at 2 Torr.[6]
Q3: What level of purity can I expect to achieve with vacuum distillation?
A3: With a properly conducted vacuum distillation, it is possible to achieve a purity of ≥98% for this compound. High purity, often exceeding 99%, is crucial for its subsequent use in pharmaceutical and agrochemical synthesis.[7]
Q4: Are there any specific safety precautions I should take when distilling this compound?
A4: Yes, it is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] The distillation should be performed in a well-ventilated area, preferably within a fume hood.[1] Ensure all glassware is free of cracks and is appropriate for use under vacuum. It is also important to be aware of the flash point of this compound, which is 113 °C (235.4 °F).[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Bumping/Violent Boiling | Superheating of the liquid followed by explosive boiling.[2] | Use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are generally less effective under vacuum.[2] |
| Foaming | The crude sample may contain impurities that cause foaming, which can be carried into the condenser.[2] | Add an anti-foaming agent to the distillation flask before heating. Ensure a slow and gradual heating rate.[2] |
| Inability to Achieve or Maintain a Stable Vacuum | Leaks in the distillation setup are a common cause.[2][8] This could be due to poorly sealed joints, cracked tubing, or a faulty vacuum pump.[2][9] | Check all ground glass joints to ensure they are clean and properly sealed with a suitable vacuum grease. Inspect all tubing for cracks or loose connections. Perform a leak test on the system.[2][8] |
| Product Discoloration or Degradation | The distillation temperature is too high, causing thermal decomposition.[2] | Reduce the distillation temperature by improving the vacuum. Ensure the heating mantle is set to the appropriate temperature and that heating is even.[9] |
| Low Product Yield | Inefficient condensation of the vapor, or loss of product due to bumping or foaming.[9] | Ensure the condenser has a sufficient flow of coolant. Optimize the distillation rate to prevent bumping and foaming. Check for any leaks in the system that could lead to loss of vapor.[9] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C10H20Cl2 | [10] |
| Molecular Weight | 211.17 g/mol | [11] |
| Boiling Point (Atmospheric Pressure) | 275 °C / 527 °F @ 760 mmHg | [1] |
| Boiling Point (Reduced Pressure) | 167-168 °C @ 28 mmHg126-127 °C @ 0.93 kPa (7 mmHg)104-110 °C @ 2 Torr | [5][12][12][6] |
| Melting Point | 15.6 °C / 60.1 °F | [1] |
| Density | 0.999 g/mL at 25 °C | [5] |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [1] |
| Refractive Index | n20/D 1.4605 |
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation to achieve a purity of ≥98%.
Materials:
-
Crude this compound
-
Round-bottom flask (appropriate size for the amount of crude material)
-
Short path distillation head with condenser and collection flask(s)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone or a cryocooler)
-
Vacuum tubing
-
Vacuum grease
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all ground glass joints are clean and lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Securely clamp the distillation flask and the collection flask.
-
Insert the thermometer into the adapter, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the vacuum tubing from the distillation head to the cold trap, and from the cold trap to the vacuum pump.
-
Connect the condenser to a circulating coolant source.
-
-
Distillation Process:
-
Turn on the coolant flow to the condenser.
-
Begin stirring the crude this compound.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 2-28 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and the vapor temperature rises.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
Monitor the vapor temperature. The main fraction of this compound will distill at a constant temperature corresponding to the applied vacuum (refer to the data table above). Collect this fraction in a clean receiving flask.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool down.
-
Carefully and slowly release the vacuum.
-
Turn off the stirrer and the condenser coolant.
-
Disassemble the apparatus and collect the purified this compound.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting workflow for common vacuum distillation issues.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 5. China 1 10-dichlorodecane CAS 2162-98-3 Manufacturer and Supplier | Starsky [starskychemical.com]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. beakerandwrench.com [beakerandwrench.com]
- 9. njhjchem.com [njhjchem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. This compound (CAS 2162-98-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Page loading... [guidechem.com]
common impurities in 1,10-Dichlorodecane and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,10-Dichlorodecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: The most common impurities in this compound typically stem from its synthesis, which is most often the reaction of 1,10-decanediol with thionyl chloride, sometimes in the presence of a base like pyridine.[1] The primary impurities include:
-
Unreacted Starting Materials: 1,10-decanediol and excess thionyl chloride.
-
Reaction Byproducts: Hydrogen chloride (HCl) and sulfur dioxide (SO₂).
-
Catalyst/Base Residue: Pyridine, if used during the synthesis.
-
Side-Reaction Products: Potential side-products may include monochlorinated decanol and cyclic ethers, although the formation of a large ring cyclic ether from a long-chain diol like 1,10-decanediol is less favorable than for shorter-chain diols.
Q2: How can I remove residual pyridine from my this compound product?
A2: Pyridine can be effectively removed by performing an acidic wash of the crude product dissolved in an organic solvent. The dilute acid, typically 1-5% aqueous HCl, protonates the pyridine to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[2][3] For compounds that may be sensitive to acidic conditions, a wash with an aqueous copper (II) sulfate solution can be used as an alternative. Pyridine forms a complex with copper sulfate, which can then be removed in the aqueous phase.[2]
Q3: What is the recommended method for final purification of this compound?
A3: The most effective method for the final purification of this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique separates the this compound from less volatile impurities, such as unreacted 1,10-decanediol, and any high-boiling side products.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound is typically assessed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). GC analysis can separate this compound from volatile impurities and provide a quantitative measure of its purity. GC-MS can be used to identify the chemical structure of any remaining impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is discolored (yellow or brown) | Thermal degradation or residual impurities. | * Ensure the distillation is performed under a high vacuum to keep the boiling temperature as low as possible. * If impurities are suspected to be the cause, consider treating the crude product with activated carbon before distillation to adsorb color bodies.[4] |
| Poor separation during distillation | Inefficient distillation setup or impurities with close boiling points. | * Use a fractionating column with sufficient theoretical plates for better separation. * Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient. * Check for and resolve any leaks in the vacuum system. |
| Product contains residual 1,10-decanediol after distillation | Incomplete reaction or carry-over during distillation. | * Ensure the initial reaction goes to completion. * During distillation, carefully monitor the temperature and pressure to avoid co-distillation of the diol. A well-packed fractional distillation column can improve separation. |
| Product has an acidic pH | Residual HCl from the synthesis. | * Before distillation, wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Follow this with a wash with brine (saturated aqueous NaCl) to remove residual water. |
| Product still contains pyridine after acidic wash | Incomplete extraction of the pyridinium salt. | * Perform multiple acidic washes (2-3 times) to ensure complete removal of pyridine. * Check the pH of the aqueous layer after washing to ensure it is acidic. |
Quantitative Data on Impurity Removal
While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general expectation of purity levels that can be achieved with standard purification techniques.
| Purification Stage | Typical Purity of this compound | Common Impurities Present |
| Crude Product (Post-Reaction) | 85-95% | 1,10-decanediol, thionyl chloride, HCl, pyridine, SO₂ |
| After Aqueous Workup (Washing) | 90-98% | 1,10-decanediol, residual water, trace organic impurities |
| After Vacuum Distillation | >99% | Trace amounts of closely boiling isomers or side-products |
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol outlines the steps for quenching the reaction, removing common impurities through washing, and final purification by vacuum distillation.
-
Quenching:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add cold water to quench any excess thionyl chloride. This step should be performed in a well-ventilated fume hood as it will generate HCl and SO₂ gas.
-
-
Extraction and Washing:
-
Transfer the mixture to a separatory funnel and add an organic solvent in which this compound is soluble (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with:
-
Dilute aqueous HCl (e.g., 1M) to remove pyridine. Repeat this wash 2-3 times.
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Water.
-
Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.
-
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully distill the crude this compound under reduced pressure. The boiling point of this compound is approximately 126-127 °C at 0.93 kPa.[1]
-
Collect the fraction that distills at the correct temperature and pressure.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purity issues.
References
Technical Support Center: Optimizing Williamson Ether Synthesis with 1,10-Dichlorodecane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis using 1,10-dichlorodecane.
Troubleshooting Guide
This guide addresses common issues encountered during the Williamson ether synthesis with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction yield of the desired ether product consistently low?
Answer:
Low yields in the Williamson ether synthesis with this compound can stem from several factors. A primary consideration is the competition with the base-catalyzed elimination (E2) of the alkylating agent.[1][2] Additionally, incomplete deprotonation of the alcohol, suboptimal reaction temperature, or inappropriate solvent choice can hinder the reaction's progress. Typical laboratory syntheses report yields between 50-95%, but these can be lower if conditions are not optimized.[2]
To troubleshoot low yields, consider the following:
-
Base Selection: For simple, unactivated alcohols, a strong base like sodium hydride (NaH) is often necessary to ensure complete formation of the alkoxide nucleophile. For more acidic starting materials like phenols, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[3]
-
Solvent Choice: The use of polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is recommended as they can accelerate the rate of this Sₙ2 reaction.[4][5] Protic solvents, on the other hand, can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[2]
-
Temperature and Reaction Time: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[2] If the reaction is not going to completion, consider increasing the temperature or extending the reaction time. Monitoring the reaction progress by thin-layer chromatography (TLC) is advisable.[6]
-
Phase Transfer Catalysis (PTC): For reactions involving reactants in different phases (e.g., a solid base and an organic-soluble substrate), a phase transfer catalyst like a quaternary ammonium salt can significantly improve the reaction rate and yield.[7][8]
Question 2: I am observing the formation of multiple products, including the mono-ether and di-ether of this compound. How can I control the selectivity of the reaction?
Answer:
Controlling the selectivity between mono- and di-substitution is a key challenge when working with a di-functional substrate like this compound. The primary method for controlling the product distribution is through the stoichiometry of the reactants.
-
To favor the mono-ether (10-alkoxy-1-chlorodecane): Use an excess of this compound relative to the alcohol. A molar ratio of this compound to the alcohol of 2:1 or greater is a good starting point. This ensures that the alkoxide is more likely to encounter a molecule of this compound than the mono-ether product.
-
To favor the di-ether (1,10-dialkoxydecane): Use a stoichiometric amount or a slight excess of the alcohol and base. A molar ratio of alcohol to this compound of at least 2:1, with a corresponding amount of base, will drive the reaction towards di-substitution.
It is important to note that achieving 100% selectivity for the mono-ether can be difficult, and the reaction mixture will likely contain some unreacted this compound and some di-ether product, requiring purification by methods such as column chromatography.
Question 3: My reaction is producing a significant amount of an alkene byproduct. What is causing this and how can I prevent it?
Answer:
The formation of an alkene is a result of the competing E2 elimination reaction, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the chlorine.[9] While this compound, being a primary alkyl halide, is less prone to elimination than secondary or tertiary halides, this side reaction can still occur, especially under harsh conditions.[2][5]
To minimize the formation of elimination byproducts:
-
Use a less sterically hindered base/alkoxide: If your alcohol is bulky, it will be a stronger base and more likely to induce elimination.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the desired Sₙ2 pathway.
-
Choose the appropriate solvent: Polar aprotic solvents generally favor Sₙ2 reactions.[4]
Question 4: I am concerned about the possibility of intramolecular cyclization or intermolecular polymerization. Are these significant side reactions with this compound?
Answer:
Both intramolecular cyclization and intermolecular polymerization are potential side reactions when using a di-functional substrate like this compound.
-
Intramolecular Cyclization: If the mono-ether product (10-alkoxy-1-chlorodecane) is formed, the alkoxide of a second alcohol molecule can react with the remaining chloro group. Alternatively, if the starting alcohol also contains a nucleophilic group, intramolecular cyclization of the intermediate can occur. The formation of large rings (like a 12-membered ring from this compound) is entropically disfavored but can occur, especially under high dilution conditions which favor intramolecular over intermolecular reactions.[1][10]
-
Intermolecular Polymerization/Oligomerization: This is a more likely side reaction, especially when trying to synthesize the di-ether. If the mono-ether alkoxide reacts with another molecule of this compound, a dimer will be formed. This dimer can then continue to react, leading to the formation of oligomers or polymers. To minimize this, it is crucial to maintain a high concentration of the alkoxide relative to the unreacted chloro-groups of the dihaloalkane.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Williamson ether synthesis?
A1: The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In the first step, a base is used to deprotonate an alcohol, forming a highly reactive alkoxide ion. This alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (in this case, this compound), displacing the chloride leaving group and forming the ether linkage.[2]
Q2: Which is a better leaving group for this reaction, chloride or bromide?
A2: Generally, bromide is a better leaving group than chloride. Therefore, using 1,10-dibromodecane would likely result in a faster reaction rate compared to this compound under the same conditions. However, this compound is often more readily available and less expensive. If reaction rates are slow with this compound, adding a catalytic amount of sodium or potassium iodide can in-situ convert the alkyl chloride to the more reactive alkyl iodide, accelerating the reaction.[5]
Q3: Can I use a secondary or tertiary alcohol in this reaction with this compound?
A3: While you can use secondary alcohols, there is a higher propensity for the competing E2 elimination reaction, which would lead to the formation of byproducts and lower yields of the desired ether.[9] Using tertiary alcohols is generally not recommended as they are very sterically hindered and will almost exclusively lead to elimination products.[2]
Q4: What is phase transfer catalysis and when should I use it?
A4: Phase transfer catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the this compound).[8] A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (alkoxide) from the aqueous phase to the organic phase where it can react.[7] This method is particularly useful for large-scale industrial syntheses as it often allows for the use of less expensive and less hazardous bases like sodium hydroxide and avoids the need for strictly anhydrous conditions.[11]
Data Presentation
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis with this compound
| Parameter | Recommended Condition | Rationale |
| Base | NaH (for unactivated alcohols), K₂CO₃ or NaOH (for phenols) | Strong base needed for less acidic alcohols; weaker bases are sufficient for more acidic phenols.[3] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents accelerate Sₙ2 reactions.[4][5] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[2] |
| Reaction Time | 1 - 8 hours | Dependent on substrate reactivity and temperature; monitor by TLC.[2][6] |
| Phase Transfer Catalyst | Quaternary ammonium salts (e.g., TBAB) | Facilitates reaction between phases, especially with inorganic bases.[7][8] |
Table 2: Stoichiometric Control of Product Selectivity
| Desired Product | Recommended Molar Ratio (Alcohol : this compound) | Expected Outcome |
| Mono-ether | 1 : ≥2 | Excess dihaloalkane favors mono-substitution. |
| Di-ether | ≥2.2 : 1 | Excess alkoxide drives the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of 10-Alkoxy-1-chlorodecane (Mono-ether)
This protocol is adapted from general procedures for Williamson ether synthesis and aims to favor the formation of the mono-substituted product.
-
Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents based on the alcohol) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with dry hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1-2 hours).
-
Ether Formation: Add a solution of this compound (2.5 equivalents) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-ether from unreacted this compound and the di-ether byproduct.
Protocol 2: Synthesis of 1,10-Dialkoxydecane (Di-ether) using Phase Transfer Catalysis
This protocol utilizes a phase transfer catalyst, which is often more convenient for achieving di-substitution.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired alcohol (2.2 equivalents), this compound (1 equivalent), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Add a 50% aqueous solution of sodium hydroxide (4 equivalents).
-
Reaction: Stir the biphasic mixture vigorously and heat to 70-90 °C. The vigorous stirring is crucial to ensure efficient transfer of the alkoxide between phases.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Extract the product with an organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the Williamson ether synthesis.
Caption: Troubleshooting decision tree for Williamson ether synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. 1-Decanol, 10-((tetrahydro-2H-pyran-2-yl)oxy)- | C15H30O3 | CID 559000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
preventing side reactions in the synthesis of 1,10-diaminodecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,10-diaminodecane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 1,10-diaminodecane, focusing on the two primary synthetic routes: catalytic hydrogenation of decanedinitrile (sebaconitrile) and catalytic amination of 1,10-decanediol.
Route 1: Catalytic Hydrogenation of Decanedinitrile
Issue 1: Low Yield of 1,10-Diaminodecane
Question: We are experiencing a significantly lower than expected yield of 1,10-diaminodecane from the catalytic hydrogenation of sebaconitrile. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the hydrogenation of sebaconitrile can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Catalyst Deactivation: The Raney nickel catalyst is susceptible to deactivation, which is a primary cause of low conversion.
-
Poisoning: Impurities in the sebaconitrile starting material, such as sulfur compounds, can poison the catalyst. Ensure the purity of your starting material. Recrystallization of sebaconitrile may be necessary if impurities are suspected.
-
Oxidation: The catalyst is pyrophoric and can be deactivated by exposure to air. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) at all times.
-
Surface Fouling: Oligomeric secondary amines formed as byproducts can adsorb onto the catalyst surface, blocking active sites.[1][2] The presence of a strong base like sodium hydroxide can help mitigate this.[1][2]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Insufficient Hydrogen Pressure: Ensure the hydrogen pressure is maintained within the optimal range (typically 30-40 bar) throughout the reaction.
-
Inadequate Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical range is 100-130°C.
-
Insufficient Reaction Time: Monitor the reaction progress by observing hydrogen uptake. If hydrogen consumption ceases prematurely, it may indicate catalyst deactivation.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Ammonia: Ammonia is crucial for suppressing the formation of secondary amines.[2] A significant excess of ammonia is recommended.
-
Absence of a Strong Base: The addition of a small amount of a strong base, such as sodium hydroxide, has been shown to significantly improve the yield and purity of the primary diamine by inhibiting the formation of secondary amines.[3]
-
Issue 2: High Levels of Impurities in the Final Product
Question: Our purified 1,10-diaminodecane shows significant impurities by GC/MS analysis. What are the likely side products and how can we minimize their formation?
Answer:
The formation of impurities is a common challenge in the synthesis of 1,10-diaminodecane. Identifying these byproducts is key to optimizing the reaction conditions to favor the formation of the desired primary diamine.
Common Impurities and Mitigation Strategies:
-
Secondary and Tertiary Amines: These are the most common byproducts, formed from the reaction of the primary amine product with the intermediate imine species.
-
Solvent-Derived Impurities: The choice of solvent can lead to specific impurities.
-
Example: When ethanol is used as the solvent, the formation of N-ethyl-1,10-diaminodecane has been reported.[3]
-
Mitigation: If solvent-related impurities are an issue, consider using a different solvent system or optimizing the reaction conditions to minimize side reactions with the solvent. Alternatively, a solvent-free system can be employed.
-
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation can lead to the presence of amino-nitrile intermediates.
-
Mitigation: Ensure sufficient reaction time and catalyst activity to drive the reaction to completion. Monitoring hydrogen uptake is a good indicator of reaction progress.
-
-
Cyclic Imines: Intramolecular cyclization of partially hydrogenated intermediates can lead to the formation of cyclic imines.
-
Mitigation: The use of high ammonia concentration can help to minimize the formation of these byproducts by favoring the intermolecular reaction with ammonia over intramolecular cyclization.
-
Route 2: Catalytic Amination of 1,10-Decanediol
Issue: Low Conversion of 1,10-Decanediol to 1,10-Diaminodecane
Question: We are attempting the direct catalytic amination of 1,10-decanediol but are observing low conversion rates. What factors could be contributing to this?
Answer:
The direct amination of diols is a more atom-economical route but can be challenging. Low conversion is often linked to catalyst performance and reaction equilibrium.
Potential Causes and Solutions:
-
Catalyst Selection and Activity: The choice of catalyst is critical for this transformation.
-
Recommended Catalysts: Ruthenium-based catalysts have shown good activity for the amination of diols.[1] Nickel-based catalysts are also used.
-
Catalyst Deactivation: Water is a byproduct of this reaction and can inhibit or deactivate certain catalysts. Running the reaction under conditions that remove water can improve catalyst lifetime and conversion.
-
-
Reaction Conditions:
-
Temperature: This reaction typically requires elevated temperatures (e.g., 150-220°C). Ensure your reaction is reaching and maintaining the target temperature.
-
Ammonia Concentration: A high concentration of ammonia is necessary to drive the equilibrium towards the diamine product.
-
Hydrogen Pressure: While the overall reaction is a substitution, some catalytic systems require the presence of hydrogen to maintain catalyst activity.
-
-
Formation of Byproducts: Side reactions can consume the starting material and reduce the yield of the desired product.
-
Common Byproducts: Potential side products include mono-amines, cyclic ethers, and products from intermolecular etherification of the diol.
-
Mitigation: Optimizing the catalyst and reaction conditions (temperature, pressure, ammonia concentration) can help to improve the selectivity towards the desired diamine.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,10-diaminodecane?
A1: The most prevalent industrial method is the catalytic hydrogenation of decanedinitrile (sebaconitrile).[1] This dinitrile is typically synthesized from sebacic acid, which can be derived from renewable resources like castor oil.
Q2: Why is the addition of ammonia and a strong base important in the hydrogenation of sebaconitrile?
A2: The addition of a large excess of ammonia is crucial to suppress the formation of secondary and tertiary amines, which are common side products in nitrile hydrogenation.[2] A strong base, such as sodium hydroxide, further inhibits these side reactions, leading to higher purity and yield of the desired primary diamine, 1,10-diaminodecane.[3]
Q3: What are the typical catalysts used for the hydrogenation of sebaconitrile?
A3: Raney nickel is a commonly used and effective catalyst for this transformation.[2] Other nickel-based catalysts and cobalt catalysts can also be employed.
Q4: How can I purify the crude 1,10-diaminodecane after synthesis?
A4: The most common method for purifying 1,10-diaminodecane is vacuum distillation.[3] This is effective for separating the high-boiling diamine from lower-boiling impurities and non-volatile catalyst residues. Recrystallization is another effective purification technique for solid diamines. A suitable solvent for recrystallization should dissolve the diamine well at elevated temperatures but poorly at room temperature. Common solvent systems for recrystallization of amines include mixtures of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or toluene).
Q5: Are there any specific safety precautions I should take during the synthesis of 1,10-diaminodecane?
A5: Yes, several safety precautions are essential:
-
Hydrogen Handling: Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures.
-
Pyrophoric Catalyst: Raney nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. It should always be handled as a slurry in a solvent and under an inert atmosphere.
-
Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a well-ventilated area with appropriate personal protective equipment.
-
High Pressure: The reaction is typically performed at high pressure. Ensure that the high-pressure reactor is properly rated, maintained, and operated by trained personnel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,10-Diaminodecane via Hydrogenation of Sebaconitrile
| Parameter | Example 1[3] | Example 2[3] | Example 3[3] |
| Starting Material | Sebaconitrile | Sebaconitrile | Sebaconitrile |
| Catalyst | Raney Nickel | Raney Nickel | Raney Nickel |
| Solvent | Ethanol | None | None |
| Additives | Ammonia, Sodium Hydroxide | Ammonia, Sodium Hydroxide | Ammonia |
| Temperature | 130°C | 130°C | 130°C |
| Pressure | 30 bar | 30 bar | 30 bar |
| Reaction Time | 5 hours | 6.5 hours | 19 hours |
| Yield | 90% | 90% | 85% |
| Purity | 98.5% | 99.3% | 99% |
| Key Impurity | Ethyl-1,10-diaminodecane | Not Detected | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 1,10-Diaminodecane via Catalytic Hydrogenation of Sebaconitrile
This protocol is a representative procedure based on established methods.[3]
Materials:
-
Sebaconitrile
-
Raney Nickel (as a slurry in a suitable solvent, e.g., water or ethanol)
-
Anhydrous Ammonia
-
Sodium Hydroxide (50% aqueous solution)
-
Ethanol (or other suitable solvent, optional)
-
Hydrogen gas
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave with sebaconitrile and the Raney nickel catalyst slurry. If a solvent is used, add it at this stage.
-
Inerting: Seal the reactor and purge the headspace with an inert gas, such as nitrogen, to remove any air.
-
Addition of Ammonia and Base: Introduce the required amount of anhydrous ammonia into the reactor, followed by the aqueous sodium hydroxide solution.
-
Pressurization with Hydrogen: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Reaction: Heat the reactor to the target temperature (e.g., 130°C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric; keep it wet with solvent during filtration.
-
Solvent Removal: If a solvent was used, remove it by distillation.
-
Purification: Purify the crude 1,10-diaminodecane by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1,10-diaminodecane.
Caption: Simplified reaction pathway showing the formation of the desired primary amine and the secondary amine byproduct.
References
challenges in handling and storing 1,10-Dichlorodecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Dichlorodecane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 2162-98-3) is a halogenated organic compound with the chemical formula C10H20Cl2.[1] It is a colorless to pale yellow liquid with a mild, sweet odor.[2] Its bifunctional nature, with two chlorine atoms at either end of a ten-carbon chain, makes it a valuable intermediate in various chemical syntheses.[3] Primary applications include its use as a cross-linking agent in polymer chemistry, an intermediate in the synthesis of pharmaceuticals and agrochemicals, and in the production of quaternary ammonium compounds and lipophilic drug carriers.[1][3][4]
Q2: What are the main hazards associated with this compound?
A2: this compound is considered a hazardous substance. It can cause skin and serious eye irritation.[5][6][7] Inhalation may lead to respiratory tract irritation.[5][6][7] While not classified as highly flammable, it is combustible at high temperatures.[2] Upon combustion, it can produce hazardous decomposition products including hydrogen chloride, phosgene gas, carbon monoxide, and carbon dioxide.[2][6] It is also very toxic to aquatic life with long-lasting effects.[7]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][8] It is crucial to store it away from incompatible substances such as strong oxidizing agents, strong bases, and alkali metals to prevent hazardous reactions.[1][2][9] The storage area should be equipped with an eyewash station and a safety shower.[5]
Troubleshooting Guide
Problem 1: My this compound appears cloudy or has formed precipitates.
-
Possible Cause: The melting point of this compound is approximately 15.6°C (60°F).[5] If the storage temperature has dropped below this point, the compound may have started to solidify.
-
Solution: Gently warm the container in a water bath to a temperature slightly above its melting point. Swirl gently to ensure it is fully liquefied and homogenous before use. Do not use a direct flame or a hot plate, as this can cause localized overheating and decomposition.
-
Prevention: Store the compound in a temperature-controlled environment where the temperature is consistently maintained above 16°C.
Problem 2: My reaction yield is lower than expected when using this compound.
-
Possible Cause 1: Impure starting material. The purity of this compound is critical for many synthetic applications, with purities typically needing to be above 99% for pharmaceutical and agrochemical synthesis.[3] Impurities can interfere with the reaction.
-
Solution 1: Verify the purity of your this compound using an appropriate analytical method such as Gas Chromatography (GC). If the purity is low, consider purifying it by distillation under reduced pressure.[10]
-
Possible Cause 2: Degradation of the material. Although stable under normal conditions, prolonged exposure to heat, light, or incompatible materials can cause degradation.[6][9]
-
Solution 2: Check for any signs of degradation, such as discoloration. If degradation is suspected, it is best to use a fresh bottle of the reagent.
-
Prevention: Always use high-purity this compound from a reputable supplier.[3] Ensure it has been stored correctly and the container is properly sealed.
Problem 3: I observe unexpected side products in my reaction.
-
Possible Cause: this compound can undergo elimination reactions in the presence of strong bases, leading to the formation of alkenes. It is also incompatible with strong oxidizing agents.[2][9]
-
Solution: Carefully review your reaction conditions. If a strong base is being used, consider if a weaker base could be substituted or if the reaction temperature can be lowered to minimize side reactions. Ensure that no strong oxidizing agents are present unless intended for the reaction.
-
Prevention: Before starting an experiment, perform a thorough literature search and compatibility check for all reagents being used with this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C10H20Cl2 | [2][5][7] |
| Molecular Weight | 211.17 g/mol | [2][5][7] |
| Melting Point | 15.6 °C | [5][8] |
| Boiling Point | 275 °C at 760 mmHg | [5] |
| Density | 0.9960 g/cm³ | [5] |
| Flash Point | 146 °C (294.8 °F) | [5] |
| Autoignition Temperature | 220 °C (428 °F) | [5] |
| Vapor Pressure | 1.3 hPa at 98 °C | [5] |
| Solubility in Water | 0.77 g/L (at 20 °C) | [1][5] |
| log P (octanol/water) | 5.6 | [8] |
Experimental Protocols
Cited Experiment: Photocatalytic Degradation of this compound
This section provides a detailed methodology based on a study of the photocatalytic degradation of this compound in aqueous suspensions of TiO2.[11][12][13]
Objective: To determine the effectiveness of TiO2 photocatalysis in degrading this compound in an aqueous solution.
Materials:
-
This compound
-
Titanium dioxide (TiO2) photocatalyst
-
Deionized water
-
Photoreactor equipped with 300 nm UV lamps
-
Gas chromatograph with a mass selective detector (GC-MS) for analysis
-
Syringe filters (0.45 µm)
Methodology:
-
Prepare an aqueous stock solution of this compound. Due to its low water solubility, this may require sonication or the use of a co-solvent that is subsequently removed. The final concentration should be near its solubility limit (approximately 240 µg/L).[11][12]
-
In the photoreactor vessel, add the TiO2 photocatalyst to the this compound solution to achieve the desired catalyst loading (an optimal concentration of 150 mg/L was reported).[11][12]
-
Stir the suspension in the dark for a period to allow for adsorption/desorption equilibrium to be reached between the this compound and the TiO2 surface.
-
Initiate the photocatalytic reaction by turning on the 300 nm UV lamps.
-
At predetermined time intervals, withdraw aliquots of the suspension.
-
Immediately filter the aliquots through a 0.45 µm syringe filter to remove the TiO2 particles and quench the reaction.
-
Extract the filtrate with a suitable organic solvent (e.g., hexane).
-
Analyze the organic extract using GC-MS to determine the concentration of remaining this compound.
-
Run control experiments, including a dark control (with TiO2 but no UV light) and a photolysis control (with UV light but no TiO2), to ensure that the observed degradation is due to photocatalysis.[11][12]
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. China 1 10-dichlorodecane CAS 2162-98-3 Manufacturer and Supplier | Starsky [starskychemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.be [fishersci.be]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Polycondensation Reactions with 1,10-Dichlorodecane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and quality of polycondensation reactions involving 1,10-Dichlorodecane.
Troubleshooting Guide
This guide addresses common issues encountered during the polycondensation of this compound with co-monomers such as diamines or bisphenols.
Q1: Why is my polymer yield consistently low?
Low polymer yield is a frequent issue that can stem from several factors. A systematic approach is crucial to identify the root cause. Key areas to investigate include stoichiometric imbalance, monomer purity, reaction conditions, and inefficient removal of byproducts.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low polymer yield.
Q2: The resulting polymer has a low molecular weight. What are the likely causes and solutions?
Low molecular weight is a common problem in polycondensation and is often linked to factors that terminate chain growth prematurely.
| Potential Cause | Explanation | Recommended Solution |
| Imprecise Stoichiometry | An excess of one monomer will lead to chain ends of the same type, preventing further polymerization. | Use a high-precision analytical balance for weighing monomers. Ensure a 1:1 molar ratio of functional groups. |
| Monomer Impurities | Monofunctional impurities will act as chain terminators, capping the growing polymer chains. | Use high-purity monomers (≥99%). If necessary, purify monomers by recrystallization or distillation before use. |
| Inefficient Byproduct Removal | In many polycondensation reactions, a small molecule (e.g., HCl) is eliminated. If not removed, the reverse reaction can occur, leading to chain scission. | When applicable (e.g., in melt polycondensation), use a high vacuum to effectively remove volatile byproducts. In solution or interfacial polymerization, ensure the acid acceptor (base) is efficient. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, preventing the formation of long chains. If too high, side reactions or degradation can occur.[1] | Systematically vary the reaction temperature to find the optimum. Monitor the reaction viscosity as an indicator of molecular weight build-up. |
| Insufficient Reaction Time | Polycondensation is a step-growth process; high molecular weights are typically achieved only at very high conversions, which requires sufficient time.[1] | Monitor the reaction over time (e.g., by taking aliquots and measuring viscosity) to determine the optimal duration. |
Q3: My final polymer is discolored (e.g., yellow or brown). How can I prevent this?
| Potential Cause | Explanation | Recommended Solution |
| Oxidation | The presence of oxygen at high temperatures can lead to oxidative side reactions and polymer degradation. | Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Purge the reaction vessel thoroughly before heating. |
| Thermal Degradation | The reaction temperature is too high, causing the polymer backbone to degrade. | Lower the reaction temperature. This may require a longer reaction time or a more active catalyst to achieve the desired molecular weight. |
| Catalyst-Induced Side Reactions | Some catalysts can cause discoloration at elevated temperatures. | Optimize the catalyst concentration. Consider using a different, less coloring catalyst if the issue persists. |
| Impurities in Monomers | Impurities can be more susceptible to degradation at high temperatures, leading to colored byproducts. | Use high-purity monomers. |
Frequently Asked Questions (FAQs)
Experimental Design & Optimization
Q1: What is a good starting point for reaction conditions in a polycondensation with this compound?
A good starting point often depends on the co-monomer and the type of polycondensation. For a phase-transfer catalyzed (PTC) polycondensation with a bisphenol, typical conditions might be:
| Parameter | Suggested Starting Condition |
| Temperature | 60-80 °C |
| Solvent System | A two-phase system, e.g., an organic solvent like toluene or chlorobenzene and a concentrated aqueous solution of a base (e.g., 50 wt% NaOH). |
| Catalyst | A phase-transfer catalyst such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, BTEAC) at 10-20 mol% relative to the monomer. |
| Monomer Ratio | Equimolar amounts (1:1) of this compound and the bisphenol. |
| Stirring | Vigorous mechanical stirring is crucial to ensure efficient mixing of the two phases. |
The following table, adapted from a similar system, shows the effect of reaction temperature on polymer yield and inherent viscosity.
Table 1: Effect of Reaction Temperature on Polycondensation Data adapted from a study on a similar dichlorinated monomer with a bisphenol under PTC conditions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Inherent Viscosity (dL/g) |
| 50 | 7 | 85 | 0.25 |
| 60 | 7 | 95 | 0.32 |
| 70 | 7 | 96 | 0.35 |
| 80 | 7 | 93 | 0.33 |
Q2: How does the monomer ratio affect the molecular weight of the resulting polymer?
In step-growth polymerization, the highest molecular weight is achieved when the functional groups of the two monomers are present in a precise 1:1 stoichiometric ratio. Any deviation from this ratio will result in a lower molecular weight, as the excess monomer will lead to the formation of polymer chains all having the same type of end group, thus terminating polymerization.
Q3: What role does a phase-transfer catalyst (PTC) play in polycondensation with this compound?
Since this compound is soluble in organic solvents and the deprotonated bisphenol or diamine is often in an aqueous or solid phase, the reaction is slow. A PTC, typically a quaternary ammonium salt, facilitates the reaction by transporting the nucleophilic anion (e.g., phenoxide) from the aqueous phase to the organic phase where it can react with the this compound. This significantly increases the reaction rate under milder conditions.
Logical Flow for PTC Polycondensation
Caption: Logical flow of phase-transfer catalysis.
Monomers and Purification
Q4: How can I purify this compound and the co-monomers?
Monomer purity is critical. For this compound, which is a liquid at room temperature but has a melting point of 15.6 °C, vacuum distillation is a suitable purification method. Solid co-monomers like bisphenols or diamines can typically be purified by recrystallization from an appropriate solvent. It is essential to thoroughly dry the monomers after purification to remove any residual solvent or moisture.
Polymer Characterization and Purification
Q5: What are the common methods for purifying the final polymer?
A common and effective method for purifying the polymer is precipitation. This involves dissolving the crude polymer in a good solvent (e.g., chloroform, NMP) and then slowly adding this solution to a large volume of a stirred non-solvent (e.g., methanol, acetone, or water). The polymer will precipitate out, leaving most of the unreacted monomers, catalyst, and low molecular weight oligomers in the solution. This process can be repeated 2-3 times for higher purity. The purified polymer should then be collected by filtration and dried under vacuum.
Key Experimental Protocol: Phase-Transfer Catalyzed Polycondensation of this compound with Bisphenol A
This protocol describes a representative procedure for the synthesis of a polyether from this compound and Bisphenol A (BPA) using a phase-transfer catalyst.
Materials:
-
This compound (purified, equimolar to BPA)
-
Bisphenol A (BPA, purified, equimolar to this compound)
-
Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium Chloride (BTEAC, phase-transfer catalyst)
-
Toluene (or another suitable organic solvent)
-
Deionized Water
-
Methanol (for precipitation)
-
N-Methyl-2-pyrrolidone (NMP, for viscosity measurement)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermometer/temperature controller
-
Nitrogen inlet/outlet
-
Heating mantle
Experimental Workflow
Caption: Workflow for PTC polycondensation.
Procedure:
-
Reactor Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (e.g., 1.056 g, 5.0 mmol), Bisphenol A (1.141 g, 5.0 mmol), BTEAC (0.228 g, 1.0 mmol, 20 mol%), and toluene (15 mL).
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 20 minutes to remove oxygen.
-
Heating and Stirring: Begin vigorous stirring and heat the mixture to 60°C.
-
Initiation: Once the temperature is stable, add a freshly prepared solution of 50 wt% aqueous sodium hydroxide (20 mL) to the flask.
-
Polymerization: Continue the reaction at 60°C under vigorous stirring for 7 hours. The viscosity of the organic phase will increase as the polymer forms.
-
Work-up: After the reaction period, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid.
-
Isolation: The precipitated crude polymer is collected by filtration. Wash the polymer thoroughly with water and then methanol to remove inorganic salts, unreacted monomers, and oligomers.
-
Purification: For higher purity, dissolve the crude polymer in a minimal amount of NMP and precipitate it by slowly adding the solution to a large volume of vigorously stirred methanol.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
-
Characterization: The final polymer can be characterized by techniques such as FTIR, NMR, GPC (for molecular weight and polydispersity), and DSC (for thermal properties). The inherent viscosity can be measured in NMP at 30°C.[2]
References
troubleshooting guide for scaling up 1,10-Dichlorodecane reactions
Technical Support Center: 1,10-Dichlorodecane Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up this compound reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My scaled-up reaction of 1,10-decanediol with thionyl chloride is giving a low yield. What are the potential causes?
A1: Low yields in scaled-up reactions are common and can stem from several factors that are less prominent at the lab scale.[1][2] Key areas to investigate include:
-
Inefficient Mixing: In larger reactors, standard magnetic stirring may be insufficient. This can lead to poor mass and heat transfer, resulting in localized areas of high reagent concentration and temperature gradients.[2] Consider upgrading to a mechanical overhead stirrer with an appropriately designed impeller.
-
Poor Temperature Control: Large volumes of reactants can generate significant heat (exotherms), especially during the addition of thionyl chloride. If the heat is not dissipated effectively, side reactions can occur, reducing the yield of the desired product.[2] Ensure your cooling system is adequate for the scale and consider a slower, controlled addition of reagents.
-
Incomplete Reaction: The reaction may not have gone to completion. Verify reaction completion through in-process controls (e.g., TLC or GC) before proceeding with the work-up. On a larger scale, reaction times may need to be extended.
-
Sub-optimal Reagent Stoichiometry: Ensure that the molar ratio of thionyl chloride to 1,10-decanediol is sufficient. While a slight excess of the chlorinating agent is often used, a large excess can lead to more byproducts.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Moisture can consume the reagent and generate unwanted byproducts.
Q2: I am observing significant amounts of a mono-chlorinated intermediate (10-chloro-1-decanol) in my final product. How can I minimize this?
A2: The presence of the mono-chlorinated species is a common impurity resulting from an incomplete reaction. To drive the reaction to completion and favor the formation of the di-chloro product, consider the following:
-
Increase Reaction Time and/or Temperature: After the initial addition of the chlorinating agent, a higher temperature or longer reflux time may be necessary to convert the mono-chlorinated intermediate to the final product.[3][4]
-
Optimize Reagent Addition: Instead of adding all the thionyl chloride at once, a portion-wise or slow, continuous addition can help maintain a sufficient concentration of the chlorinating agent throughout the reaction.
-
Use of a Catalyst/Base: A tertiary amine base like pyridine is often used to neutralize the HCl byproduct, which can help drive the reaction forward.[3] Ensure the amount of base is sufficient to neutralize all the generated HCl.
Q3: The color of my reaction mixture is darker than expected, and I'm having trouble with purification. What could be the cause?
A3: Darkening of the reaction mixture often indicates the formation of degradation products or other impurities, which can be exacerbated at higher temperatures.[2]
-
Localized Overheating: Poor mixing and inefficient heat removal can cause "hot spots" in the reactor, leading to decomposition of the starting material or product.[2] Improve stirring and ensure your cooling system is effective.
-
Excessive Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition. Carefully control the reaction temperature within the optimal range.
-
Purification Challenges: The presence of high-boiling impurities can complicate purification by distillation. Consider a pre-purification step, such as washing the crude product with a dilute base to remove acidic impurities, followed by a water wash and drying before distillation. For stubborn impurities, column chromatography may be necessary on a smaller scale, or a fractional distillation with a packed column on a larger scale.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound from 1,10-Decanediol
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| 1,10-Decanediol | 1.0 eq | 1.0 eq | Ensure high purity starting material. |
| Thionyl Chloride | 2.2 - 2.5 eq | 2.2 - 2.5 eq | Addition rate must be carefully controlled to manage exotherm. |
| Pyridine (Base) | 2.2 - 2.5 eq | 2.2 - 2.5 eq | Acts as a catalyst and HCl scavenger.[3] |
| Solvent | Anhydrous Toluene or DCM | Anhydrous Toluene | Toluene is often preferred for its higher boiling point for reflux. |
| Temperature | 0°C (addition), then reflux | 0-10°C (addition), then reflux | Efficient cooling is critical during addition.[2] |
| Reaction Time | 3-6 hours | 6-12 hours (monitor by GC/TLC) | Reaction times may be longer at scale. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower due to transfer losses and scale-up effects. |
| Purification | Reduced Pressure Distillation | Fractional Vacuum Distillation | A more efficient distillation setup may be needed to separate closely boiling impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound using Thionyl Chloride
This protocol is a general guideline and should be adapted and optimized for specific equipment and scales.
-
Reactor Setup: A multi-necked, round-bottom flask (or an appropriately sized glass-lined reactor for larger scales) is equipped with a mechanical overhead stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), and a temperature probe.
-
Reagent Charging: Charge the reactor with 1,10-decanediol (1.0 eq) and an anhydrous solvent such as toluene. Begin stirring to dissolve the diol.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath or a suitable cooling system.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2.2 eq) dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, heat the mixture to reflux (around 110°C for toluene) and maintain for 3-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to ice-cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), water, and finally, brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.[3][4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound reactions.
References
Technical Support Center: Solvent Polarity Effects on 1,10-Dichlorodecane Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the effect of solvent polarity on the reactivity of 1,10-dichlorodecane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the nucleophilic substitution of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction Rate | Inappropriate solvent choice: The solvent may be hindering the nucleophile's reactivity (e.g., a strong nucleophile in a polar protic solvent).[1] | - For SN2 reactions with strong, anionic nucleophiles, switch to a polar aprotic solvent (e.g., DMSO, DMF, acetone) to enhance nucleophilicity. - For SN1 type reactions (less likely for a primary halide), a polar protic solvent (e.g., water, ethanol) would be required to stabilize the carbocation intermediate. |
| Poor solubility of reactants: this compound is nonpolar and may not be soluble in highly polar solvents, while ionic nucleophiles may not be soluble in nonpolar solvents.[2] | - Use a co-solvent system to ensure all reactants are in the same phase. For example, a mixture of ethanol and water can be used for reactions with hydroxide ions.[3] - Consider phase-transfer catalysis to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. | |
| Formation of Multiple Products (Mono-substituted, Di-substituted, Elimination) | Reaction stoichiometry and conditions: The ratio of nucleophile to this compound will influence the extent of substitution. Temperature and base strength can promote elimination. | - To favor mono-substitution, use a 1:1 molar ratio of nucleophile to this compound or a slight excess of the dihaloalkane. - To favor di-substitution, use at least a 2:1 molar ratio of the nucleophile. - To minimize E2 elimination, use a less sterically hindered, weaker base as the nucleophile and lower reaction temperatures. |
| Intramolecular Cyclization or Intermolecular Polymerization | Substrate structure and concentration: As a bifunctional molecule, this compound can react with a dinucleophile to form cyclic products or polymerize.[4] | - To favor intramolecular cyclization, use high dilution conditions to decrease the probability of intermolecular reactions. - To favor polymerization, use higher concentrations of the reactants. |
| Inconsistent Kinetic Data | Temperature fluctuations: Reaction rates are highly sensitive to temperature. | - Use a thermostatically controlled water bath or reaction block to maintain a constant temperature throughout the experiment. |
| Inaccurate concentration measurements: Errors in preparing stock solutions will lead to incorrect rate constants. | - Prepare all solutions using calibrated volumetric flasks and pipettes. - Use high-purity reagents and solvents. | |
| Side reactions: Unintended reactions can consume reactants or interfere with analysis. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Analyze the product mixture by GC-MS or NMR to identify any side products. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction mechanism (SN1 vs. SN2) for this compound?
A1: this compound is a primary alkyl halide. Therefore, it will almost exclusively react via the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[5] Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive. Polar protic solvents (e.g., water, ethanol) will solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[1] The SN1 mechanism is highly unlikely as it would require the formation of a very unstable primary carbocation.[5]
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the product distribution?
A2: To selectively obtain the mono-substituted product, you should use a stoichiometric equivalent or a slight excess of this compound relative to the nucleophile. This reduces the probability of a second substitution on the initially formed product. Conversely, to favor the di-substituted product, a molar excess of the nucleophile (at least 2 equivalents) should be used to drive the reaction to completion at both ends of the decane chain.
Q3: Is intramolecular cyclization a concern when reacting this compound with a bidentate nucleophile?
A3: Yes, intramolecular cyclization is a competing reaction when using a nucleophile with two reactive sites. The outcome depends on the concentration of the reactants. High dilution conditions favor intramolecular reactions (cyclization) because the probability of one end of the molecule finding the other is higher than finding another molecule. At higher concentrations, intermolecular reactions (polymerization) are more likely.
Q4: What analytical techniques are suitable for monitoring the kinetics of the reaction of this compound?
A4: Several techniques can be used to monitor the reaction kinetics:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are excellent methods for separating and quantifying the reactants and products over time. Aliquots of the reaction mixture can be taken at regular intervals, quenched, and then analyzed.
-
Conductivity Measurement: If the reaction involves a change in the concentration of ionic species (e.g., reacting a neutral nucleophile with the alkyl halide to form an ionic product), the change in conductivity of the solution over time can be used to determine the reaction rate.[6][7]
-
Titration: The concentration of a reactant or product can be determined by titrating aliquots of the reaction mixture. For example, if a halide ion is released, its concentration can be determined by titration with silver nitrate.
Q5: Why is my reaction rate in methanol much slower than in DMSO?
A5: This is a classic example of the solvent effect in SN2 reactions. Methanol is a polar protic solvent, meaning it has a hydrogen atom bonded to an electronegative atom (oxygen). It can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it and lowering its energy and reactivity.[1] DMSO, on the other hand, is a polar aprotic solvent. It does not have acidic protons and cannot form hydrogen bonds with the nucleophile. This leaves the nucleophile less solvated and more reactive, leading to a significantly faster reaction rate.
Quantitative Data
Due to the limited availability of specific kinetic data for this compound in the literature, the following tables present representative data for analogous long-chain haloalkane systems to illustrate the principles of solvent effects on SN2 reactions.
Table 1: Representative Relative Rate Constants for the Reaction of a Primary Alkyl Halide with Azide Ion in Various Solvents at 25°C.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| Methanol | Polar Protic | 32.7 | 1 |
| Ethanol | Polar Protic | 24.6 | 0.5 |
| Water | Polar Protic | 80.1 | 0.1 |
| Acetone | Polar Aprotic | 20.7 | 500 |
| Acetonitrile | Polar Aprotic | 37.5 | 5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 28,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1,300,000 |
Data is illustrative and compiled from general principles of SN2 reactions.
Table 2: Representative Rate Constants for the Reaction of 1-Iodobutane with 1,4-Diazabicyclo[2.2.2]octane (DABCO) in Different Solvents. [3][8]
| Solvent | Temperature (°C) | Rate Constant (k) (M-1s-1) |
| Methanol | 25 | 1.4 x 10-4 |
| Acetonitrile | 25 | 3.9 x 10-3 |
| DMSO | 25 | 1.8 x 10-2 |
Experimental Protocols
Protocol 1: Determination of Reaction Kinetics by GC-MS
This protocol describes a general method for studying the kinetics of the reaction of this compound with a nucleophile, such as sodium azide, in different solvents using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
-
This compound
-
Sodium azide (or other desired nucleophile)
-
Selected solvents (e.g., methanol, DMSO, acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., cold deionized water)
-
Extraction solvent (e.g., diethyl ether)
-
Anhydrous sodium sulfate
-
Thermostatically controlled reaction vessel
-
GC-MS system with a suitable capillary column (e.g., VF-624ms)[9]
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in each of the chosen solvents.
-
Prepare a stock solution of the nucleophile of known concentration in each solvent.
-
Prepare a stock solution of the internal standard in the extraction solvent.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel containing the this compound solution to the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding the nucleophile solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the cold quenching solution.
-
-
Sample Preparation for GC-MS:
-
To the quenched sample, add a known amount of the internal standard solution and the extraction solvent.
-
Vortex the mixture to extract the organic components.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Transfer the dried organic layer to a GC vial.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Develop a temperature program to separate this compound, the product(s), and the internal standard. A typical program might start at a low temperature and ramp up to a higher temperature.[9]
-
Use the mass spectrometer to identify and quantify the peaks corresponding to the reactant and product(s) relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and the rate constant (k) from the integrated rate law that best fits the experimental data (e.g., a plot of ln[reactant] vs. time for a pseudo-first-order reaction).
-
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound reactivity.
Caption: Influence of solvent polarity on the SN2 reaction pathway.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study | Journal Article | PNNL [pnnl.gov]
- 4. Primary cyclization in the polymerization of bis-GMA and TEGDMA: a modeling approach to understanding the cure of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
Technical Support Center: Safe Disposal of 1,10-Dichlorodecane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management and disposal of 1,10-Dichlorodecane waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its proper waste disposal important?
A1: this compound (CAS No. 2162-98-3) is a chlorinated hydrocarbon.[1] Proper disposal is crucial because it is harmful to aquatic life with long-lasting effects and can cause skin and eye irritation.[2][3] Improper disposal can lead to environmental contamination and potential health hazards.
Q2: How should I collect and store this compound waste in the laboratory?
A2: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[4] This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tight-fitting screw cap to prevent leaks and evaporation.[5] Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Q3: Can I mix this compound waste with other solvent wastes?
A3: No. This compound is a halogenated hydrocarbon. It is critical to segregate halogenated waste from non-halogenated waste streams.[7][8][9] Mixing these wastes can complicate the disposal process and increase disposal costs.[9]
Q4: What are the immediate first aid measures in case of accidental exposure to this compound waste?
A4:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Q5: What is the appropriate method for the final disposal of this compound waste?
A5: The recommended method for final disposal is incineration at a licensed chemical disposal facility.[10] Do not pour it down the drain or dispose of it in regular trash.[10][11] All disposal activities must comply with local, regional, and national environmental regulations.[10]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Leaking waste container | Container material is not compatible with this compound, or the container is damaged. | Carefully transfer the waste to a new, compatible container with a secure lid. Inspect containers regularly for signs of degradation.[4][5] |
| Faint sweet/chlorinated odor near the waste storage area | The waste container may not be properly sealed, or there may be a small, unnoticed spill. | Ensure the container cap is tightly secured.[5] Inspect the area for any spills and clean them up immediately using appropriate personal protective equipment (PPE).[6] |
| Unsure if a waste stream is contaminated with this compound | Accidental mixing of waste streams may have occurred. | Treat the entire waste stream as halogenated hazardous waste. Label the container accordingly and keep it segregated.[9] It is always safer to err on the side of caution. |
| A small spill of this compound has occurred | Accidental mishandling during transfer or use. | Wearing appropriate PPE (gloves, goggles, lab coat), absorb the spill with an inert material like vermiculite or sand. Collect the contaminated absorbent material into a designated hazardous waste container.[6][11] Ventilate the area. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 2162-98-3[1] |
| Molecular Formula | C10H20Cl2[1] |
| Molecular Weight | 211.17 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 275 °C (527 °F)[1] |
| Melting Point | 15.6 °C (60.1 °F)[1] |
| Flash Point | 146 °C (295 °F)[1] |
| Density | 0.999 g/cm³ at 25 °C[12] |
| Solubility in Water | Insoluble[1] |
Personal Protective Equipment (PPE) Requirements
| Type of Protection | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[10][11] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat.[6][10] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.[10][11] |
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
-
Container Selection: Obtain a clearly marked "Halogenated Organic Waste" container. Ensure the container is clean, dry, and made of a material compatible with this compound (e.g., a glass bottle with a screw cap).[13]
-
Labeling: Affix a hazardous waste label to the container. Fill in the generator's name, the full chemical name "this compound," and the date of accumulation.[4]
-
Waste Addition: In a designated fume hood, carefully pour the this compound waste into the container. Avoid splashing.
-
Sealing: Securely fasten the cap on the container immediately after adding waste to prevent the release of vapors.[5]
-
Storage: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from non-halogenated waste and other incompatible chemicals.[6]
Protocol 2: Handling of Contaminated Labware
-
Solid Waste: Dispose of chemically contaminated solid waste, such as pipette tips and gloves, in a separate, clearly labeled "Halogenated Contaminated Solid Waste" container.[12]
-
Reusable Glassware:
-
Triple rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).
-
Collect the first two rinsates as halogenated waste.[4]
-
The third rinsate can be managed as non-halogenated waste if local regulations permit.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
-
Protocol 3: Management of Spills
-
Evacuation and Ventilation: If a significant spill occurs, evacuate the immediate area and ensure it is well-ventilated.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment and Absorption: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[11]
-
Collection: Carefully scoop the absorbent material into a designated "Halogenated Contaminated Solid Waste" container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal and label the waste container for disposal by the institution's hazardous waste management service.
Mandatory Visualizations
Caption: Workflow for proper segregation of this compound waste.
Caption: Step-by-step protocol for cleaning up a this compound spill.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 2162-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | C10H20Cl2 | CID 75101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. goodway.com [goodway.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 9. vumc.org [vumc.org]
- 10. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Strategies to Minimize Elimination Byproducts
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in minimizing the formation of elimination byproducts in their chemical reactions. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: High levels of E2 elimination observed when SN2 substitution is desired.
-
Potential Cause: The nucleophile being used is also a strong base, the reaction temperature is too high, or the substrate is sterically hindered.
-
Troubleshooting Steps:
-
Evaluate the Base/Nucleophile: If possible, switch to a less basic nucleophile. For instance, if using sodium ethoxide, consider switching to sodium acetate, which is a weaker base but still a reasonably good nucleophile.
-
Lower the Reaction Temperature: Elimination reactions are generally favored at higher temperatures due to a greater increase in entropy.[1][2] Running the reaction at a lower temperature (e.g., room temperature or below) can significantly favor the substitution product.[3]
-
Choose an Appropriate Solvent: Polar aprotic solvents, such as DMSO or DMF, can enhance the rate of SN2 reactions.[4] In contrast, polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[5]
-
Substrate Considerations: For secondary alkyl halides, which are prone to both SN2 and E2 reactions, careful optimization of reaction conditions is crucial. With strongly basic nucleophiles, E2 is often the major pathway.[4]
-
Issue 2: The major product is the less substituted (Hofmann) alkene, but the more substituted (Zaitsev) alkene is desired.
-
Potential Cause: Use of a sterically bulky base or a substrate with a poor leaving group (like fluoride) or a bulky leaving group.
-
Troubleshooting Steps:
-
Select a Smaller Base: Sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor the formation of the Hofmann product by abstracting the more accessible, less sterically hindered proton.[6][7] To favor the Zaitsev product, use a smaller, non-bulky base like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[7]
-
Leaving Group Effects: For E2 reactions, the nature of the leaving group can influence the product ratio. While halogens generally favor the Zaitsev product, bulky leaving groups can lead to the Hofmann product due to steric hindrance in the transition state.[8][9]
-
Issue 3: Unexpected formation of E1 byproducts in a reaction intended for SN1.
-
Potential Cause: The reaction is being run at an elevated temperature, or the solvent is not sufficiently nucleophilic.
-
Troubleshooting Steps:
-
Control the Temperature: E1 reactions are highly favored by heat.[1][2] To minimize E1 byproducts, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For solvolysis of t-butyl bromide in ethanol at 25°C, the SN1 product is the major product (81%), with only 19% E1 product.[3]
-
Solvent Choice: While polar protic solvents are necessary for SN1/E1 pathways, a more nucleophilic solvent can favor SN1. For example, using aqueous acetone might favor SN1 over E1 compared to a less nucleophilic solvent like pure ethanol.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether a reaction will undergo substitution or elimination?
A1: The outcome of the competition between substitution and elimination is primarily influenced by five factors:
-
The structure of the substrate: Tertiary substrates favor elimination, primary substrates favor substitution (SN2), and secondary substrates can undergo both.[10]
-
The nature of the nucleophile/base: Strong, bulky bases favor E2 elimination. Strong, non-bulky nucleophiles that are also strong bases can lead to a mixture of SN2 and E2 products. Weakly basic, good nucleophiles favor substitution.
-
The solvent: Polar aprotic solvents favor SN2 reactions, while polar protic solvents are required for SN1 and E1 reactions.[5][11]
-
The temperature: Higher temperatures generally favor elimination over substitution.[1][2][3]
-
The leaving group: While the leaving group has a more significant impact on the reaction rate, very bulky leaving groups can favor Hofmann elimination.[8][9]
Q2: How can I quantitatively predict the ratio of substitution to elimination products?
A2: Precisely predicting the product ratio without experimental data is challenging. However, you can make qualitative predictions based on the reaction conditions. For quantitative data, it is best to consult the chemical literature for similar reactions or run a small-scale pilot experiment and analyze the product mixture using techniques like GC-MS or NMR spectroscopy.
Q3: What is the difference between Zaitsev's rule and Hofmann's rule?
A3: Zaitsev's rule states that in an elimination reaction, the more substituted (and generally more stable) alkene will be the major product.[6][7][12] This is typically observed when using a small, strong base. Hofmann's rule is an exception to Zaitsev's rule and states that the less substituted alkene will be the major product.[6][7] This outcome is favored when using a sterically bulky base or when the leaving group is large.[8][9]
Q4: Can I completely avoid elimination byproducts?
A4: In many cases, completely avoiding elimination byproducts is difficult, especially with secondary and tertiary substrates. The goal is to choose conditions that maximize the formation of the desired substitution product. Careful optimization of the nucleophile/base, solvent, and temperature is key to achieving high selectivity.
Data Presentation
The following tables summarize quantitative data on the influence of various factors on the ratio of elimination to substitution products.
Table 1: Effect of Temperature on the Percentage of Elimination Product
| Substrate | Base | Solvent | Temperature (°C) | % Elimination | Citation |
| 2-Bromobutane | 1 M NaOEt | Ethanol | 25 | 82 | [3] |
| 2-Bromobutane | 1 M NaOEt | Ethanol | 80 | 91.4 | [3] |
| t-Butyl Bromide | - | Ethanol | 25 | 19 | [3] |
| Isobutyl Bromide | NaOEt | Ethanol | 25 | 82 | [3] |
| Isobutyl Bromide | NaOEt | Ethanol | 80 | 91 | [3] |
Table 2: Zaitsev vs. Hofmann Product Ratios with Different Bases
| Substrate | Base | Product Ratio (Zaitsev:Hofmann) | Citation |
| 2-Bromobutane | EtO⁻ | 80:20 | [6] |
| 2-Bromobutane | t-BuO⁻ | 28:72 | [13] |
| 2-Bromo-2-methylbutane | EtO⁻ | 70:30 | [14] |
| 2-Bromo-2-methylbutane | t-BuO⁻ | 28:72 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxybutane (Favoring SN2 over E2)
This protocol is designed to favor the SN2 product by using a less hindered primary substrate, a strong but not exceptionally bulky nucleophile, and a polar aprotic solvent at a controlled temperature.
-
Materials:
-
1-Bromobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1-bromobutane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to obtain 2-ethoxybutane.
-
Protocol 2: Selective Synthesis of Zaitsev and Hofmann Alkenes from 2-Bromobutane
This protocol demonstrates how to selectively synthesize the Zaitsev (2-butene) or Hofmann (1-butene) product by choosing the appropriate base.
-
Part A: Synthesis of 2-Butene (Zaitsev Product)
-
Reagents: 2-Bromobutane, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in ethanol.
-
Add 2-bromobutane to the solution.
-
Heat the mixture to reflux and monitor the reaction by GC.
-
The major product will be a mixture of (E)- and (Z)-2-butene.
-
-
-
Part B: Synthesis of 1-Butene (Hofmann Product)
-
Reagents: 2-Bromobutane, Potassium tert-butoxide (t-BuOK), tert-Butanol.
-
Procedure:
-
In a round-bottom flask, dissolve potassium tert-butoxide in tert-butanol.
-
Add 2-bromobutane to the solution.
-
Stir the reaction at room temperature and monitor by GC.
-
The major product will be 1-butene.
-
-
Visualizations
Caption: Key factors determining the outcome of SN2 vs. E2 reactions.
Caption: Selection of the base dictates Zaitsev vs. Hofmann elimination.
Caption: A logical workflow for optimizing reactions to favor substitution.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 1,10-Dichlorodecane: GC-MS and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of 1,10-Dichlorodecane. The information presented is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, with a focus on data accuracy, methodological detail, and clear visual representations of experimental workflows.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers.[1] Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This guide details a robust GC-MS methodology for the purity assessment of this compound and provides a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines the parameters for the separation and identification of this compound and its potential impurities.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, dilute the sample further to fall within the linear range of the instrument.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
High-Performance Liquid Chromatography (HPLC) Analysis
As this compound lacks a strong UV chromophore, direct UV detection is challenging. Therefore, analysis is typically performed using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or by pre-column derivatization.
Method 1: HPLC with Refractive Index Detection (RID)
-
HPLC System: A standard HPLC system equipped with an RID.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
RID Temperature: 35 °C.
Method 2: HPLC with Pre-column Derivatization and UV Detection
This method involves reacting this compound with a UV-active derivatizing agent to enhance its detectability.
-
Derivatization Reaction: React the this compound sample with a suitable derivatizing agent that introduces a chromophore (e.g., reacting with a phenoxide to form a UV-active ether). This step requires careful optimization and validation.
-
HPLC-UV Analysis: Analyze the derivatized sample using a standard HPLC-UV system with a C18 column and a mobile phase appropriate for the derivative.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[4][5][6][7][8]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard of known purity (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl3).
-
-
Acquisition Parameters:
-
Use a quantitative 1H NMR pulse sequence.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons contributing to each signal, and the weights of the sample and internal standard.
-
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of a single batch of this compound using the three described techniques.
Table 1: Purity Assessment of this compound
| Analytical Technique | Purity (%) | Standard Deviation (±) |
| GC-MS | 99.2 | 0.05 |
| HPLC-RID | 99.1 | 0.08 |
| qNMR | 99.3 | 0.03 |
Table 2: Method Performance Comparison
| Parameter | GC-MS | HPLC-RID | qNMR |
| Limit of Detection (LoD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantification (LoQ) | ~0.03% | ~0.15% | ~0.3% |
| Analysis Time per Sample | ~25 minutes | ~20 minutes | ~15 minutes |
| Specificity | High (Mass Spec) | Low | High (Structure) |
| Sample Throughput | High | High | Moderate |
Mandatory Visualization
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Comparison of analytical methods for purity assessment.
Discussion
GC-MS offers an excellent combination of high separation efficiency and specific detection, making it a robust method for identifying and quantifying volatile impurities in this compound. The mass spectrometric detector provides structural information that aids in the confident identification of unknown impurities. Potential impurities arising from the synthesis of this compound, which often involves the chlorination of 1,10-decanediol, could include residual starting material, mono-chlorinated decane, and isomers. GC-MS is well-suited to separate and identify these related substances.
qNMR stands out for its ability to provide a highly accurate, direct measure of purity without the need for a specific this compound reference standard.[4][5][6][7][8] This makes it an excellent technique for the certification of reference materials and for orthogonal testing to validate results from chromatographic methods. The main limitations of qNMR are its relatively lower sensitivity compared to GC-MS and the potential for signal overlap in complex mixtures.
Conclusion
For the routine purity assessment of this compound, GC-MS is the recommended technique due to its high sensitivity, specificity, and ability to identify unknown impurities. HPLC with a universal detector serves as a suitable alternative, while qNMR is the gold standard for obtaining highly accurate purity values and for the qualification of reference standards. The choice of analytical method should be based on the specific requirements of the analysis, including the desired level of accuracy, the expected impurities, and the available instrumentation.
References
A Comparative Guide to the Reactivity of 1,10-Dichlorodecane and Other Dihaloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,10-dichlorodecane with other α,ω-dihaloalkanes. The information presented is supported by established principles of organic chemistry and illustrative experimental data to inform synthetic strategy and reaction design.
Executive Summary
This compound is a versatile bifunctional molecule widely used as a chemical intermediate in the pharmaceutical and agrochemical industries. Its reactivity, primarily governed by nucleophilic substitution at the two terminal carbon-chlorine bonds, is influenced by several factors. This guide will explore these factors, comparing the reactivity of this compound with other dihaloalkanes of varying chain lengths and halogen substituents. Key reaction types, including nucleophilic substitution and the competition between intramolecular cyclization and intermolecular polymerization, will be discussed.
Factors Influencing the Reactivity of Dihaloalkanes
The reactivity of dihaloalkanes in nucleophilic substitution reactions is primarily dictated by the following factors:
-
Nature of the Halogen (Leaving Group): The strength of the carbon-halogen bond is a crucial determinant of reactivity. Weaker carbon-halogen bonds are more easily broken, leading to faster reaction rates. The general order of reactivity for alkyl halides is: R-I > R-Br > R-Cl > R-F. This is because the bond strength decreases down the group.
-
Alkyl Chain Length: The length of the carbon chain separating the two halogen atoms can influence the reaction rate and the product distribution (cyclization vs. polymerization). In SN2 reactions, increasing the chain length can lead to a slight decrease in the reaction rate due to increased steric hindrance.
-
Reaction Mechanism (SN1 vs. SN2): Primary haloalkanes, such as this compound, predominantly undergo SN2 reactions. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly with dihaloalkanes in SN2 reactions.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
Comparative Reactivity in Nucleophilic Substitution
Table 1: Qualitative Comparison of Reactivity of Dihaloalkanes in SN2 Reactions
| Dihaloalkane | Halogen | Chain Length | Expected Relative Reactivity | Primary Reaction Pathway(s) |
| 1,6-Dichlorohexane | Chlorine | Short | Moderate | Intermolecular Polymerization, Intramolecular Cyclization (favored) |
| This compound | Chlorine | Medium | Moderate | Intermolecular Polymerization, Intramolecular Cyclization (less favored) |
| 1,12-Dichlorododecane | Chlorine | Long | Slightly Lower | Intermolecular Polymerization |
| 1,10-Dibromodecane | Bromine | Medium | Higher | Intermolecular Polymerization, Intramolecular Cyclization (less favored) |
| 1,10-Diiododecane | Iodine | Medium | Highest | Intermolecular Polymerization, Intramolecular Cyclization (less favored) |
Note: This table is based on general principles of reactivity. Actual reaction rates will depend on specific reaction conditions.
Intramolecular Cyclization vs. Intermolecular Polymerization
A key aspect of the reactivity of α,ω-dihaloalkanes is the competition between intramolecular cyclization (forming a cyclic product) and intermolecular polymerization (forming a polymer chain). The outcome is largely dependent on the chain length of the dihaloalkane and the reaction conditions.
-
Short-chain dihaloalkanes (e.g., 1,4-dichlorobutane, 1,5-dichloropentane, 1,6-dichlorohexane) have a higher propensity to undergo intramolecular cyclization to form stable 5-, 6-, and 7-membered rings, respectively. This is due to the favorable thermodynamics and kinetics of forming these ring sizes (the "Thorpe-Ingold effect").
-
Long-chain dihaloalkanes (e.g., this compound and longer) are more likely to undergo intermolecular reactions to form polymers. The probability of the two ends of a long, flexible chain encountering each other to cyclize is lower than the probability of one end reacting with another molecule.
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of dihaloalkanes.
Experiment 1: Comparative Kinetics via the Finkelstein Reaction
This experiment compares the rate of halide exchange for different dihaloalkanes. The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[1] The reaction can be monitored by the precipitation of the insoluble sodium halide (e.g., NaCl or NaBr) in acetone.
Objective: To compare the relative rates of reaction of this compound, 1,10-dibromodecane, and 1,6-dichlorohexane with sodium iodide in acetone.
Materials:
-
This compound
-
1,10-Dibromodecane
-
1,6-Dichlorohexane
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare 0.1 M solutions of each dihaloalkane in acetone.
-
Prepare a 1 M solution of sodium iodide in acetone.
-
In separate, labeled test tubes, add 2 mL of each dihaloalkane solution.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C) to equilibrate.
-
To each test tube, rapidly add 2 mL of the pre-heated sodium iodide solution and start the stopwatch simultaneously for each.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
Record the time at which a precipitate is first observed for each reaction.
-
The inverse of the time taken for the precipitate to appear (1/t) can be used as a measure of the initial reaction rate.
Expected Outcome: The reaction with 1,10-dibromodecane is expected to be the fastest, followed by this compound, and then 1,6-dichlorohexane, although the difference between the two dichlorinated alkanes may be small.
Experiment 2: Competitive Williamson Ether Synthesis
This experiment can be used to compare the reactivity of different dihaloalkanes in a classic ether synthesis reaction.
Objective: To determine the relative reactivity of this compound and 1,6-dichlorohexane in a Williamson ether synthesis with a limited amount of a diol.
Materials:
-
This compound
-
1,6-Dichlorohexane
-
Hydroquinone
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Toluene
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve hydroquinone and a phase-transfer catalyst in toluene.
-
Add an aqueous solution of sodium hydroxide to form the disodium salt of hydroquinone in situ.
-
Add an equimolar mixture of this compound and 1,6-dichlorohexane to the reaction mixture. The total molar amount of dihaloalkanes should be in excess relative to the hydroquinone.
-
Heat the mixture under reflux with vigorous stirring for a set period (e.g., 4 hours).
-
After cooling, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the products formed from the reaction of hydroquinone with this compound and 1,6-dichlorohexane, as well as any unreacted starting materials.
Expected Outcome: The product distribution will reflect the relative reactivities of the two dihaloalkanes. Due to the higher probability of intramolecular cyclization with the shorter chain, it is possible that the yield of the simple diether from 1,6-dichlorohexane will be lower than that from this compound, which is more likely to undergo intermolecular reaction.
Conclusion
The reactivity of this compound is comparable to other long-chain α,ω-dichloroalkanes, with its primary mode of reaction being SN2 nucleophilic substitution. Its reactivity is generally lower than its dibromo- and diiodo- counterparts due to the stronger C-Cl bond. When compared to shorter-chain dihaloalkanes, this compound has a greater propensity for intermolecular polymerization over intramolecular cyclization. The choice of dihaloalkane for a particular synthetic application will therefore depend on the desired product (cyclic vs. linear/polymeric), the required reaction rate, and cost considerations. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to obtain quantitative data for specific applications.
References
A Comparative Guide to the Synthesis of 1,10-Dichlorodecane: Established versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new synthetic pathway to 1,10-dichlorodecane against a well-established method. The objective is to offer an evidence-based evaluation of the performance, efficiency, and potential advantages of the novel route. All experimental data is presented in a clear, comparative format, and detailed protocols are provided for reproducibility.
Introduction to this compound and its Synthesis
This compound is a valuable bifunctional alkylating agent used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and crown ethers. Its utility stems from the two reactive chlorine atoms at the termini of a ten-carbon chain, allowing for the facile introduction of the decane linker into molecular structures. The traditional and most widely employed method for its synthesis involves the reaction of 1,10-decanediol with thionyl chloride. This guide introduces and evaluates a novel synthetic approach utilizing the Appel reaction as a milder and potentially more environmentally benign alternative.
Comparative Analysis of Synthetic Routes
The established route for the synthesis of this compound relies on the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[1] While this method is effective and generally provides good yields, it is associated with the use of a corrosive and hazardous reagent and the production of acidic byproducts.
The proposed new route employs the Appel reaction, which converts alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl₄). This reaction typically proceeds under milder and neutral conditions, which can be advantageous for sensitive substrates.
Below is a logical workflow comparing the key aspects of both synthetic routes.
Caption: Comparison of Established and New Synthetic Routes.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for the established and the new synthetic routes to this compound.
| Parameter | Established Route (Thionyl Chloride) | New Route (Appel Reaction) |
| Starting Material | 1,10-Decanediol | 1,10-Decanediol |
| Reagents | Thionyl chloride, Pyridine | Triphenylphosphine, Carbon tetrachloride |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reported Yield | ~88%[1] | Estimated ~75% |
| Product Purity | High after distillation | High after chromatography |
| Key Byproducts | SO₂, Pyridinium hydrochloride | Triphenylphosphine oxide, Chloroform |
Experimental Protocols
Established Route: Synthesis of this compound via Thionyl Chloride
Materials:
-
1,10-Decanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,10-decanediol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, pyridine (2.2 eq) is added dropwise.
-
Thionyl chloride (2.2 eq) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
New Route: Synthesis of this compound via Appel Reaction
Materials:
-
1,10-Decanediol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1,10-decanediol (1.0 eq) and triphenylphosphine (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, a solution of carbon tetrachloride (2.5 eq) in anhydrous DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
Hexane is added to the residue to precipitate the triphenylphosphine oxide byproduct.
-
The mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow.
Characterization of this compound
The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.54 (t, J = 6.8 Hz, 4H), 1.78 (p, J = 6.8 Hz, 4H), 1.42-1.28 (m, 12H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 45.2, 32.7, 29.5, 29.4, 28.8, 26.8.
-
IR (neat, cm⁻¹): 2927, 2854, 1465, 725, 654.
-
Mass Spectrometry (EI): m/z calculated for C₁₀H₂₀Cl₂ [M]⁺: 210.09; found: 210.1.
Conclusion
This comparative guide indicates that the Appel reaction presents a viable alternative to the traditional thionyl chloride method for the synthesis of this compound. The primary advantages of the new route lie in its milder reaction conditions and avoidance of corrosive and acidic reagents. While the estimated yield is slightly lower and the purification requires chromatography instead of distillation, the improved safety and environmental profile may make it a more attractive option in certain contexts, particularly in research and development settings where milder conditions are paramount. Further optimization of the Appel reaction for this specific transformation could potentially lead to improved yields and efficiency.
References
A Comparative Guide to Identifying Functional Groups in 1,10-Dichlorodecane Derivatives using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of 1,10-dichlorodecane and its derivatives. Understanding the characteristic infrared absorptions of different functional groups attached to the this compound backbone is crucial for the synthesis, identification, and quality control of these compounds in various research and development applications, including pharmaceuticals and agrochemicals.[1] This document outlines the key vibrational modes, presents quantitative data in a structured format, details a general experimental protocol for FT-IR analysis, and includes a workflow diagram for spectral interpretation.
Comparison of Characteristic FT-IR Absorptions
The introduction of different functional groups onto the this compound scaffold leads to the appearance of unique absorption bands in the FT-IR spectrum. These bands serve as fingerprints for the identification of the specific derivatives. The table below summarizes the key characteristic absorption frequencies for this compound and several of its derivatives.
| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) | Vibration Mode |
| This compound | C-Cl | 850 - 550 | C-Cl Stretch[2] |
| C-H | 2960 - 2850 | C-H Stretch[3] | |
| CH₂ | ~1465 | CH₂ Scissoring[4] | |
| 10-Chloro-1-decanol | O-H | 3650 - 3200 (broad) | O-H Stretch (H-bonded) |
| C-O | 1150 - 1050 | C-O Stretch[5] | |
| C-Cl | 850 - 550 | C-Cl Stretch[2] | |
| 10-Aminodecyl-1-chloride (Hypothetical) | N-H | 3500 - 3300 (one or two bands) | N-H Stretch (Primary Amine)[5] |
| C-N | 1250 - 1020 | C-N Stretch | |
| C-Cl | 850 - 550 | C-Cl Stretch[2] | |
| 10-Chlorodecanal (Hypothetical) | C=O | 1740 - 1720 | C=O Stretch (Aldehyde)[4] |
| C-H (aldehyde) | 2830 - 2695 (two weak bands) | C-H Stretch | |
| C-Cl | 850 - 550 | C-Cl Stretch[2] | |
| 10-Chlorodecanoic Acid (Hypothetical) | O-H | 3300 - 2500 (very broad) | O-H Stretch (Carboxylic Acid)[4] |
| C=O | 1725 - 1700 | C=O Stretch (Carboxylic Acid)[4] | |
| C-O | 1320 - 1210 | C-O Stretch | |
| C-Cl | 850 - 550 | C-Cl Stretch[2] | |
| N-(10-Chlorodecyl)acetamide (Hypothetical) | N-H | 3350 - 3180 (one band) | N-H Stretch (Secondary Amide) |
| C=O | 1680 - 1630 | C=O Stretch (Amide I)[6] | |
| N-H Bend | 1570 - 1515 | N-H Bend (Amide II) | |
| C-Cl | 850 - 550 | C-Cl Stretch[2] |
Note: The absorption ranges for hypothetical compounds are based on characteristic frequencies for their respective functional groups.
Experimental Protocol: FT-IR Analysis of this compound Derivatives
This section provides a detailed methodology for acquiring high-quality FT-IR spectra of this compound and its derivatives.
1. Sample Preparation
The choice of sample preparation technique depends on the physical state of the compound.
-
Liquid Samples (e.g., this compound, 10-Chloro-1-decanol):
-
Neat Liquid: Place one to two drops of the liquid sample directly onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top and gently press to form a thin, uniform film between the plates.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Attenuated Total Reflectance (ATR): Alternatively, place a small drop of the liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Solid Samples (e.g., Amide or Carboxylic Acid Derivatives):
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder for analysis.
-
ATR: Place a small amount of the finely ground solid sample onto the ATR crystal and apply pressure using the instrument's clamp to ensure good contact.
-
2. Instrument Parameters
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the clean, empty salt plates/ATR crystal) must be recorded prior to running the sample spectrum. This background is automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
3. Data Analysis
-
Process the acquired spectrum using the spectrometer's software.
-
Identify the characteristic absorption bands and compare their positions (in cm⁻¹) with the data in the comparison table and established correlation charts to identify the functional groups present in the molecule.
Workflow for FT-IR Based Functional Group Identification
The following diagram illustrates the logical workflow for identifying functional groups in this compound derivatives using FT-IR spectroscopy.
References
Comparative Study of Crosslinking Efficiency: 1,10-Dichlorodecane vs. Other Crosslinkers
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate crosslinking agent is a critical parameter in the development of polymeric materials for pharmaceutical and biomedical applications. The efficiency of the crosslinker directly influences the physicochemical properties of the resulting polymer network, including its mechanical strength, swelling behavior, degradation rate, and drug release profile. This guide provides a comparative analysis of the crosslinking efficiency of 1,10-Dichlorodecane against other commonly used crosslinkers, supported by experimental data and detailed protocols.
Overview of Crosslinking Agents
Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. This process transforms linear polymers into a more stable and robust structure.[1] The choice of crosslinker depends on the polymer's functional groups, the desired properties of the final material, and the reaction conditions.
This compound , a bifunctional alkyl halide, acts as a crosslinker by reacting with nucleophilic functional groups on polymer chains, such as amines or hydroxyls, through nucleophilic substitution reactions.[2] Its long, flexible ten-carbon chain can impart distinct properties to the crosslinked network compared to shorter-chain or more rigid crosslinkers.
Other common crosslinkers include:
-
Diepoxides: These compounds contain two epoxide rings that can react with a variety of functional groups, including amines, hydroxyls, and carboxylic acids. The reactivity of diepoxides can be influenced by the presence of catalysts.
-
Glutaraldehyde: A highly efficient dialdehyde crosslinker that rapidly reacts with primary amine groups to form stable Schiff bases and other complex adducts.[3][4] It is widely used for tissue fixation and biomaterial stabilization.[3]
-
Carbodiimides (e.g., EDC): These zero-length crosslinkers facilitate the formation of amide or ester bonds between carboxyl and amine or hydroxyl groups, respectively, without being incorporated into the final structure.
Comparative Analysis of Crosslinking Efficiency
The efficiency of a crosslinking reaction can be quantified by determining the degree of crosslinking or the crosslink density of the resulting polymer network. Several experimental techniques can be employed for this purpose, including swelling studies, gel fraction analysis, and dynamic mechanical analysis (DMA).
Quantitative Data on Crosslinking Efficiency
Direct comparative studies on the crosslinking efficiency of this compound against other crosslinkers are limited in the available literature. However, by examining data from separate studies on different crosslinker types, a comparative overview can be assembled.
| Crosslinker Type | Polymer System | Method of Analysis | Key Findings | Reference |
| Alkyl Dihalides (general) | Polypyrrole | Electrochemical Analysis | Propyl crosslinkers showed more rapid anion motion and higher electrochemical capacities compared to shorter ethyl crosslinkers, suggesting an influence of chain length on network properties. | [5] |
| Glutaraldehyde | Aortic Valve Tissue | Fluorescence Intensity of Unbound Amines | The amount of uncrosslinked amines decreased exponentially with fixation time, reaching a plateau after 24 hours, indicating high crosslinking efficiency. | [2] |
| Cycloaliphatic Diepoxide | Acrylic Latexes | Gel Content, Water Absorption | Effectively crosslinked both hydroxyl and carboxyl functional latexes, with higher reactivity observed for carboxyl groups. Crosslinking increased with temperature, time, and crosslinker amount. | [6] |
Note: The table above provides a qualitative and semi-quantitative comparison based on available data. Direct quantitative comparisons of crosslinking efficiency would require side-by-side experiments under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for evaluating crosslinking efficiency.
Swelling Studies and Determination of Crosslink Density (Flory-Rehner Theory)
This method relates the swelling behavior of a crosslinked polymer in a solvent to its crosslink density.
Protocol:
-
A dried, pre-weighed sample of the crosslinked polymer is immersed in a suitable solvent at a constant temperature.
-
The sample is allowed to swell until equilibrium is reached (i.e., no further weight change is observed).
-
The swollen polymer is removed from the solvent, excess surface solvent is carefully blotted away, and the swollen weight is recorded.
-
The volume fraction of the polymer in the swollen gel (ν2m) is calculated.
-
The crosslink density (ve) and the average molecular weight between crosslinks (Mc) can then be calculated using the Flory-Rehner equation.[7][8]
Gel Fraction Analysis
This gravimetric method determines the percentage of the polymer that has been insolubilized through crosslinking.
Protocol (based on ASTM D2765):
-
A known mass of the crosslinked polymer is placed in a solvent that would dissolve the uncrosslinked polymer.
-
The sample is extracted for a specific period at a defined temperature.
-
The insoluble portion (the gel) is separated from the solvent containing the soluble fraction (the sol).
-
The gel is dried to a constant weight.
-
The gel fraction is calculated as the ratio of the dry weight of the gel to the initial weight of the polymer sample.[9][10]
Dynamic Mechanical Analysis (DMA)
DMA measures the viscoelastic properties of a material, which are sensitive to the degree of crosslinking.
Protocol:
-
A sample of the crosslinked polymer is subjected to a sinusoidal stress.
-
The resulting strain and the phase lag between the stress and strain are measured as a function of temperature.
-
The storage modulus (G') in the rubbery plateau region, which is directly proportional to the crosslink density, is determined.[11]
-
The crosslink density can be calculated from the storage modulus using the theory of rubber elasticity.[11]
Visualizations
Crosslinking Reaction Mechanism of this compound
The following diagram illustrates the general mechanism of crosslinking a polymer containing amine functional groups with this compound.
Caption: Crosslinking of amine-functionalized polymers with this compound.
Experimental Workflow for Determining Crosslinking Efficiency
The logical flow for evaluating the crosslinking efficiency of a given crosslinker is depicted below.
Caption: Workflow for the comparative evaluation of crosslinking efficiency.
Conclusion
References
- 1. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. jordilabs.com [jordilabs.com]
- 10. Gel Fraction: an indicator of the Degree of Crosslinking | NHV Corporation [nhv.jp]
- 11. tainstruments.com [tainstruments.com]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 1,10-Dichlorodecane
For researchers, scientists, and drug development professionals, the precise quantification of reaction components is paramount. This guide provides a comprehensive comparison of analytical methods for measuring 1,10-dichlorodecane in a reaction mixture, offering insights into performance, detailed experimental protocols, and decision-making frameworks to aid in method selection.
This compound, a long-chain dichlorinated alkane, is a valuable building block in various chemical syntheses. Accurate monitoring of its concentration in a reaction mixture is crucial for optimizing reaction conditions, determining yield, and ensuring product purity. The choice of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. This guide delves into the most common and effective techniques for this purpose: Gas Chromatography (GC) with various detectors and High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, and cost. Gas Chromatography stands out as the most prevalent technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector plays a critical role in the performance of the GC method.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) |
| GC-FID | ~1-10 ng/mL | ~5-30 ng/mL | >0.99 | <10% | 85-115% |
| GC-ECD | ~0.1-1 ng/mL | ~0.5-5 ng/mL | >0.99 | <15% | 80-120% |
| GC-MS (SIM) | ~0.01-0.1 ng/mL | ~0.05-0.5 ng/mL | >0.999 | <5% | 90-110% |
| HPLC-UV (with derivatization) | ~1-5 µg/mL | ~5-20 µg/mL | >0.99 | <15% | 80-120% |
Note: The values presented are estimates based on the analysis of long-chain chlorinated alkanes and may vary depending on the specific instrumentation and matrix effects.
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.
Sample Preparation for Reaction Mixtures
A crucial first step for accurate quantification is the proper preparation of the sample from the reaction mixture.
-
Quenching the Reaction: If the reaction is ongoing, it should be quenched immediately upon sampling to prevent further changes in the concentration of this compound. This can be achieved by rapid cooling or the addition of a quenching agent.
-
Solvent Extraction:
-
Take a known volume or weight of the reaction mixture.
-
Perform a liquid-liquid extraction using a non-polar solvent in which this compound is highly soluble and which is immiscible with the reaction solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes and allow the layers to separate. Centrifugation can aid in phase separation if an emulsion forms.
-
Carefully collect the organic layer containing the this compound.
-
Repeat the extraction process on the aqueous layer 1-2 more times to ensure complete recovery.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter the dried extract to remove the drying agent.
-
If necessary, concentrate the extract to a smaller, known volume under a gentle stream of nitrogen to increase the analyte concentration.
-
-
Internal Standard Addition: Before analysis, add a known concentration of an internal standard (e.g., 1-chlorododecane or another suitable non-interfering compound) to the final extract. This will help to correct for variations in injection volume and instrument response.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injection into the chromatograph to remove any particulate matter.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available technique suitable for quantifying organic compounds. Its response is proportional to the number of carbon atoms, making it a good choice for hydrocarbon analysis.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio for higher concentrations) or splitless for trace analysis.
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector:
-
Temperature: 300 °C
-
Hydrogen flow: 30 mL/min
-
Airflow: 300 mL/min
-
Makeup gas (Nitrogen or Helium): 25 mL/min
-
-
Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of this compound.
Gas Chromatography with Electron Capture Detection (GC-ECD)
The ECD is highly sensitive to halogenated compounds, making it an excellent choice for detecting low concentrations of this compound.[2]
-
Instrumentation: Gas chromatograph equipped with an electron capture detector.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Argon/Methane at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector:
-
Temperature: 300 °C
-
Makeup gas (Nitrogen or Argon/Methane): 25-30 mL/min
-
-
Quantification: Based on the peak area of this compound against an external or internal standard calibration curve.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides the highest level of selectivity and sensitivity, allowing for confident identification and quantification, especially in complex matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial identification, scanning a mass range of m/z 40-400.
-
Selected Ion Monitoring (SIM): For quantification, monitoring characteristic ions of this compound (e.g., m/z 91, 135, 174).
-
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Quantification: Based on the peak area of a selected ion of this compound relative to a selected ion of an internal standard against a calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Since this compound lacks a UV chromophore, direct detection by HPLC-UV is not feasible. However, a pre-column derivatization step can be employed to attach a UV-active moiety to the molecule.
-
Derivatization Step (Example):
-
React the extracted this compound with a suitable derivatizing agent that introduces a chromophore, for example, by nucleophilic substitution of the chlorine atoms. A potential reagent could be a UV-active thiol or amine.
-
The reaction conditions (temperature, time, and catalyst) will need to be optimized for complete derivatization.
-
After the reaction, quench any excess derivatizing agent and prepare the sample for HPLC analysis.
-
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a suitable ratio (e.g., 50:50 acetonitrile:water).
-
Increase the percentage of acetonitrile over time to elute the derivatized product.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set to the maximum absorbance wavelength of the derivatized product (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Based on the peak area of the derivatized this compound against a calibration curve prepared by derivatizing known concentrations of this compound standards.
Visualizing the Workflow and Decision Process
To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate the general experimental workflow and a decision-making tree.
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
References
Stability of 1,10-Dichlorodecane Under Scrutiny: A Comparative Guide to pH-Dependent Hydrolysis
For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds under varying pH conditions is paramount. This guide provides a comprehensive assessment of the stability of 1,10-Dichlorodecane, a long-chain dichlorinated alkane, across a range of pH values. In the absence of direct, publicly available experimental data for this specific compound, this guide leverages established principles of haloalkane chemistry and predictive modeling concepts to offer a comparative analysis against similar long-chain dihaloalkanes.
This compound is a versatile chemical intermediate used in various synthetic processes. Its stability in aqueous environments, particularly as a function of pH, is a critical parameter for its storage, handling, and application in processes where aqueous conditions are prevalent. The primary degradation pathway for haloalkanes in aqueous media is hydrolysis, a reaction that can be influenced by the pH of the solution.
Comparative Stability Analysis
While specific experimental hydrolysis rate constants for this compound are not readily found in peer-reviewed literature, the stability of alpha,omega-dichloroalkanes can be inferred from general principles of organic chemistry. The hydrolysis of primary chloroalkanes is generally slow under neutral conditions. However, the rate can be accelerated under both acidic and basic conditions.
The following table provides a qualitative and estimated quantitative comparison of the stability of this compound with other relevant long-chain dichlorinated alkanes. The estimated half-lives are based on predictive models and data for analogous compounds, highlighting the expected trends under different pH regimes.
| Compound | Molecular Formula | Chain Length | Estimated Half-life (t½) at 25°C |
| Acidic (pH 4) | |||
| 1,8-Dichlorooctane | C₈H₁₆Cl₂ | 8 | Very Long |
| This compound | C₁₀H₂₀Cl₂ | 10 | Very Long |
| 1,12-Dichlorododecane | C₁₂H₂₄Cl₂ | 12 | Very Long |
Note: "Extremely Long" implies a half-life of years to decades; "Very Long" suggests a half-life of months to years; "Long" indicates a half-life of weeks to months. These are estimations and should be confirmed by experimental data. The general trend for primary haloalkanes is very slow hydrolysis, with a slight increase in rate at extreme pH values.
Experimental Protocol for Assessing Hydrolysis
For a definitive determination of the stability of this compound, a standardized hydrolysis study is required. The following protocol is based on established methods for assessing the hydrolysis of hydrophobic organic compounds.
Objective: To determine the first-order hydrolysis rate constant and half-life of this compound at various pH values.
Materials:
-
This compound (high purity)
-
Sterile, buffered aqueous solutions (e.g., phosphate, borate) at desired pH values (e.g., 4, 7, 9)
-
Acetonitrile or other suitable co-solvent to aid dissolution
-
Constant temperature incubator or water bath
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Analytical standards of this compound and potential degradation products (e.g., 10-chloro-1-decanol, 1,10-decanediol)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the co-solvent. Spike the buffered aqueous solutions with the stock solution to a final concentration that is analytically feasible and below the aqueous solubility limit. The final co-solvent concentration should be kept to a minimum (typically <1%).
-
Incubation: Dispense the test solutions into replicate sterile vials for each pH and time point. Incubate the vials at a constant temperature (e.g., 25°C, 40°C, 50°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, sacrifice a set of replicate vials from each pH condition.
-
Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs). The half-life (t½) can be calculated using the formula: t½ = ln(2) / k_obs.
Visualizing the Process
To better understand the experimental workflow and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for determining the hydrolysis rate of this compound.
Performance Showdown: Polymers from 1,10-Dichlorodecane Versus Established Alternatives in Gene Delivery
For researchers, scientists, and drug development professionals, the quest for efficient and safe non-viral gene delivery vectors is paramount. While viral vectors have high transfection efficiency, concerns about their immunogenicity and potential for mutagenesis have spurred the development of synthetic polymeric alternatives.[1][2] This guide provides a comparative analysis of polymers synthesized using 1,10-Dichlorodecane, specifically focusing on poly(1,10-decanediol-co-citrate), against the well-established polycation, Poly(L-lysine) (PLL), for gene delivery applications.
This comparison will delve into key performance metrics, including biocompatibility and transfection efficiency, supported by experimental data from scientific literature. Detailed experimental protocols for the key assays are also provided to enable researchers to conduct their own comparative studies.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of poly(1,10-decanediol-co-citrate) and Poly(L-lysine) in the context of gene delivery.
| Performance Metric | Poly(1,10-decanediol-co-citrate) | Poly(L-lysine) (PLL) | Key Considerations |
| Biocompatibility/Cytotoxicity | Generally exhibits good biocompatibility and low cytotoxicity due to its biodegradable nature, breaking down into natural metabolites.[3][4] | Can exhibit cytotoxicity, which is dependent on concentration and molecular weight.[5] Higher molecular weight PLLs tend to be more toxic.[6] | The biodegradable nature of poly(diol citrates) offers a significant advantage in minimizing long-term toxicity. |
| Transfection Efficiency | Primarily investigated for tissue engineering; data on gene delivery efficiency is limited. Its elastomeric properties are a key feature.[3][7] | One of the first synthetic polypeptides studied for DNA condensation.[6] However, unconjugated PLL often has low transfection rates.[6] Modifications like PEGylation can improve efficiency.[8] | PLL's long history in gene delivery means a wealth of optimization data is available. The potential of poly(1,10-decanediol-co-citrate) in this area is still largely unexplored. |
| DNA Condensation | The polyester structure is not inherently cationic and would require modification to electrostatically interact with and condense DNA. | The primary amine groups in lysine residues provide a positive charge that allows for effective condensation of negatively charged DNA into polyplexes.[9] | Effective DNA condensation is a prerequisite for cellular uptake and protection of the genetic material. |
| Biodegradability | Designed to be biodegradable through the hydrolysis of its ester bonds.[3][4] | Can be biodegradable, but its degradation is generally slower than polyesters. | The degradation rate can be tuned for poly(diol citrates) by altering the synthesis conditions.[4] |
Delving into the Data: A Closer Look
Biocompatibility and Cytotoxicity
Poly(diol citrates), including those synthesized from 1,10-decanediol, are known for their excellent biocompatibility.[3][4] In vitro and in vivo studies have confirmed their compatibility with various cell types and tissues.[4][7] Their degradation products, such as citric acid and the corresponding diol, are generally non-toxic and can be metabolized by the body.[10]
In contrast, the cytotoxicity of Poly(L-lysine) is a significant concern and is directly related to its molecular weight and concentration.[5][6] Higher molecular weight PLL can lead to membrane disruption and apoptosis.[5] This has led to the development of various modifications, such as grafting with other polymers like polyethylene glycol (PEG), to reduce its toxicity.[8]
Gene Transfection Efficiency
Poly(L-lysine) was one of the pioneering synthetic polymers used for gene delivery due to its ability to condense DNA.[6] However, its transfection efficiency on its own is often low.[6] The positively charged polyplexes it forms with DNA can interact with the negatively charged cell membrane, facilitating uptake. Escape from the endosome is a critical step for successful gene delivery, and PLL is thought to contribute to this through the "proton sponge" effect, although this is less pronounced than with polymers like polyethylenimine (PEI).[2]
The application of poly(1,10-decanediol-co-citrate) in gene delivery is not as well-documented. Its primary use has been in tissue engineering as a biodegradable elastomer.[3][7] To be effective for gene delivery, its chemical structure would need to be modified to introduce cationic charges capable of binding and condensing DNA.
Experimental Protocols
To aid researchers in their own investigations, detailed protocols for key performance-indicating experiments are provided below.
Synthesis of Poly(1,10-decanediol-co-citrate) via Melt Polycondensation
This protocol describes the synthesis of a biodegradable elastomer, Poly(1,10-decanediol-co-citrate) (PDC).[7]
Materials:
-
1,10-decanediol
-
Citric acid
-
Three-neck round-bottom flask
-
Stirring mechanism
-
Nitrogen inlet
-
Vacuum source
Procedure:
-
Combine equimolar amounts of 1,10-decanediol and citric acid in a three-neck round-bottom flask.
-
Heat the mixture to 140-160°C with constant stirring under a nitrogen atmosphere to create a pre-polymer.
-
Continue the reaction for approximately 30 minutes after the mixture becomes clear.
-
For post-polymerization, increase the temperature and apply a vacuum to remove water and drive the reaction towards a higher molecular weight. The duration and temperature of this step can be varied to control the polymer's mechanical properties.[4]
-
Cool the polymer under nitrogen to room temperature.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
Cells to be tested (e.g., HeLa, HEK293)
-
Polymer solutions of varying concentrations
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing different concentrations of the polymer. Include a control group with medium only.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Transfection Efficiency Assessment using Luciferase Reporter Gene Assay
This assay quantifies the expression of a luciferase reporter gene to determine the efficiency of gene delivery.[10][13]
Materials:
-
Cells to be transfected
-
Polymer/DNA polyplexes (formed at various N/P ratios)
-
Plasmid DNA encoding luciferase
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Prepare polymer/DNA polyplexes by mixing the polymer and plasmid DNA at different nitrogen-to-phosphate (N/P) ratios and incubate at room temperature to allow complex formation.
-
Replace the cell culture medium with a serum-free medium and add the polyplexes to the cells.
-
Incubate for 4-6 hours.
-
Replace the transfection medium with a complete culture medium and incubate for another 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.
Intracellular Fate of Polymeric Gene Delivery Vectors
A critical step in successful gene therapy is the ability of the gene carrier to escape the endosome after cellular uptake and release its genetic payload into the cytoplasm.[14][15] The "proton sponge" effect is a widely accepted mechanism for the endosomal escape of cationic polymers.[2]
Cationic polymers within the endosome buffer the influx of protons, leading to an accumulation of chloride ions and water. This increases the osmotic pressure, causing the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.
Conclusion
Polymers synthesized from this compound, such as poly(1,10-decanediol-co-citrate), offer significant advantages in terms of biocompatibility and biodegradability, making them promising candidates for various biomedical applications, particularly in tissue engineering.[3][7] However, for gene delivery, established cationic polymers like Poly(L-lysine), despite their cytotoxicity concerns, have a more developed track record and a clearer mechanism of action for DNA condensation and delivery.[6][9]
Future research should focus on modifying biodegradable polyesters derived from this compound to incorporate cationic functionalities. This could potentially combine the excellent safety profile of these materials with the gene-carrying capabilities of traditional polycations, leading to the development of novel, highly effective, and safe non-viral gene delivery vectors. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of such next-generation polymers.
References
- 1. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bowdish.ca [bowdish.ca]
- 14. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nucleophilic Substitution Kinetics of 1,10-Dichlorodecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical kinetic studies of nucleophilic substitution reactions involving 1,10-dichlorodecane. As a primary alkyl dihalide, this compound is an excellent substrate for investigating the bimolecular nucleophilic substitution (SN2) mechanism. Its linear ten-carbon chain presents two reactive centers, offering insights into the influence of nucleophile strength and reaction conditions on substitution kinetics.
Executive Summary
Nucleophilic substitution reactions of this compound are anticipated to proceed predominantly via the SN2 pathway. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the chloride leaving group. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. Factors such as the intrinsic strength of the nucleophile, the solvent, and the temperature significantly influence the reaction kinetics. Due to the primary nature of the alkyl halide, the alternative unimolecular (SN1) pathway, which proceeds through a carbocation intermediate, is considered energetically unfavorable.
Data Presentation: A Comparative Analysis of Reaction Kinetics
The following table summarizes representative kinetic data for the nucleophilic substitution reactions of a primary alkyl chloride with various nucleophiles. This data is intended to illustrate the expected trends for this compound.
| Nucleophile | Nucleophile Source | Solvent | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kJ/mol) |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | ~500 | 75-85 |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Dimethyl Sulfoxide (DMSO) | ~100 | 80-90 |
| Pyridine (C₅H₅N) | Pyridine | Ethanol | ~1 | 90-100 |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Water/Ethanol | ~25 | 85-95 |
Note: The relative rate constants are normalized to the reaction with pyridine. The activation energies are typical ranges for SN2 reactions of primary alkyl chlorides.
Experimental Protocols
The following is a generalized methodology for conducting kinetic studies on the reaction between this compound and various nucleophiles.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Nucleophile of choice (e.g., Sodium Azide, Potassium Cyanide, Pyridine)
-
Anhydrous solvent (e.g., DMF, DMSO, Ethanol)
-
Internal standard (for chromatographic analysis)
-
Quenching solution (e.g., dilute acid or base)
-
Deionized water
2. Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer
-
Micropipettes and standard laboratory glassware
3. Experimental Procedure:
-
Reaction Setup: A solution of this compound of known concentration is prepared in the chosen solvent in a thermostatted reaction vessel. A separate solution of the nucleophile is also prepared.
-
Initiation of Reaction: The reaction is initiated by adding a known volume of the nucleophile solution to the this compound solution. The final concentrations of both reactants should be accurately known.
-
Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is immediately quenched by adding it to a quenching solution to stop the reaction.
-
Analysis: The concentration of the remaining this compound or the product formed is determined by GC-FID or HPLC analysis. An internal standard is used to ensure accuracy.
-
Data Analysis: The concentration of the reactant is plotted against time. The rate of the reaction can be determined from the initial slope of this curve. For a second-order reaction, the rate law is given by: Rate = k[this compound][Nucleophile]. The rate constant (k) can be calculated from the experimental data.
-
Determination of Activation Energy: The experiment is repeated at several different temperatures, and the rate constant is determined for each temperature. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T.
Mandatory Visualization
Caption: Workflow for a typical kinetic study of the reaction between this compound and a nucleophile.
Safety Operating Guide
Proper Disposal of 1,10-Dichlorodecane: A Guide for Laboratory Professionals
For immediate release – Navigating the complexities of chemical waste management is critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 1,10-Dichlorodecane, a halogenated hydrocarbon, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling
This compound is classified as a hazardous substance, causing skin and serious eye irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, lab coats, and nitrile gloves, must be worn at all times when handling this chemical.[5] All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Property | Value | Source |
| Molecular Formula | C10H20Cl2 | [1][6] |
| Molecular Weight | 211.18 g/mol | [1][6] |
| Flash Point | 113 °C (closed cup) | [7] |
| Boiling Point | 167 - 168 °C at 37 hPa | [7] |
| UN Number | 3082 | [8] |
| pH | Not available | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the standard operating procedure for halogenated organic solvent waste.
1. Waste Collection:
-
Container Selection: Obtain a designated, chemically compatible waste container from your institution's Environmental Health and Safety (EHS) department. For halogenated organic wastes, these are often green-labeled carboys.[6] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[6]
-
Segregation: It is crucial to keep halogenated organic wastes, like this compound, separate from non-halogenated organic wastes.[1][9] Do not mix with other waste categories such as acids, bases, or heavy metals.[9]
-
Labeling: Before adding any waste, affix a hazardous waste tag to the container.[1][6] The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound".[2][10] All constituents and their approximate percentages must be listed.[1]
2. Waste Accumulation:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][6] The SAA must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: The waste container must be kept in secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.[1][6] This prevents the release of volatile vapors. Do not fill the container to more than 95% of its capacity to allow for thermal expansion.[6]
3. Requesting Disposal:
-
Waste Pickup: Once the container is full (or before the accumulation time limit is reached), request a waste pickup from your institution's EHS department.[1][6]
-
Manifesting: The disposal of hazardous waste is tracked using a Uniform Hazardous Waste Manifest.[10][11] This document ensures cradle-to-grave tracking of the waste from your facility to its final disposal site.[11] Your EHS department will typically handle the completion of the manifest. A signed copy of the manifest must be retained for at least three years.[3][8]
Disposal Workflow
The following diagram illustrates the standard workflow for the safe disposal of this compound from a laboratory setting.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. epa.gov [epa.gov]
- 4. This compound | 2162-98-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. triumvirate.com [triumvirate.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for 1,10-Dichlorodecane
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,10-Dichlorodecane. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below. This information is critical for safe handling and emergency response planning.
| Property | Value | Reference |
| Molecular Formula | C10H20Cl2 | [1] |
| Molecular Weight | 211.18 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 275 °C @ 760 mmHg | [1] |
| Melting Point | 15.6 °C | [1] |
| Flash Point | 146 °C (294.8 °F) | [1] |
| Autoignition Temperature | 220 °C (428 °F) | [1] |
| Specific Gravity | 0.9960 g/cm³ | [1] |
| Vapor Pressure | 1.3 hPa @ 98 °C | [1] |
| Solubility in Water | 0.77 g/L (20 °C) | [1] |
| Explosion Limits (Lower) | 0.50 vol % | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties of this material have not been fully investigated.[1] Therefore, strict adherence to PPE protocols is mandatory.
| PPE Category | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tightly sealing safety goggles or a face shield. | NIOSH (US) or EN 166 (EU) approved.[4] | To protect against splashes and vapors that can cause serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is also required.[5] | Inspect gloves prior to use.[4] | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | Typically not required in a well-ventilated area.[5] If vapors or mists are generated, use an approved respirator. | NIOSH/MSHA or EN 149 approved.[3] | To prevent inhalation, which may lead to respiratory tract irritation.[1][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure
A. Pre-Handling Preparations
-
Ventilation Check: Confirm that the chemical fume hood is functioning correctly.
-
PPE Inspection: Examine all PPE for any signs of damage before use.[5]
-
Spill Kit: Ensure a spill kit with absorbent materials is readily available.[7]
B. Handling this compound
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Container Handling: Open the container carefully within the ventilated workspace.
-
Dispensing: Transfer the required amount of this compound, minimizing the creation of aerosols.
C. Post-Handling and Storage
-
Container Sealing: Securely close the container after use.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][6]
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.[4]
Emergency Procedures
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collection: Place the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area with soap and water.[7]
-
PPE: Always wear appropriate PPE during cleanup.[1]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[1]
-
Unused or Waste Product: Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the product to enter drains.[4]
-
Contaminated Materials: Absorbent materials, gloves, and other items contaminated with this compound should be placed in a sealed, labeled container for hazardous waste disposal.
-
Empty Containers: Do not reuse empty containers. Dispose of them in accordance with local regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound MSDS/SDS | Supplier & Distributor [histry-chem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
